NSC756093
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-(2-hydroxyethyl)-6-methoxy-9-phenyl-3,9-dihydrofuro[3,4-b]quinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-14-7-8-15-16(11-14)21(9-10-22)17-12-25-20(23)19(17)18(15)13-5-3-2-4-6-13/h2-8,11,18,22H,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEJQLRLHKWIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C3=C(N2CCO)COC3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of NSC756093: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC756093 has emerged as a promising small molecule inhibitor with significant potential in overcoming drug resistance in cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a potent and specific inhibitor of the Guanylate Binding Protein 1 (GBP1) and Proto-Oncogene Serine/Threonine-Protein Kinase 1 (PIM1) interaction. This interaction is a key driver of paclitaxel resistance in various cancers, particularly ovarian cancer. This document details the molecular basis of this compound's inhibitory action, presents quantitative data on its efficacy, outlines the experimental protocols used to elucidate its mechanism, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction: Targeting Paclitaxel Resistance
Paclitaxel, a potent microtubule-stabilizing agent, is a cornerstone of chemotherapy for a wide range of solid tumors. However, the development of resistance remains a major clinical challenge. One of the key mechanisms underlying paclitaxel resistance involves the overexpression of class III β-tubulin (TUBB3), which alters microtubule dynamics. This altered environment facilitates the recruitment of GBP1, a large GTPase, to the microtubule network. Once localized, GBP1 acts as a scaffold protein, binding to and activating the pro-survival kinase PIM1. The formation of the GBP1:PIM1 complex initiates a signaling cascade that ultimately confers resistance to paclitaxel-induced apoptosis.[1][2]
This compound was identified as a potent inhibitor of this crucial GBP1:PIM1 interaction, thereby offering a novel strategy to resensitize resistant cancer cells to paclitaxel.[1][2]
Molecular Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the protein-protein interaction between GBP1 and PIM1.[1]
Allosteric Inhibition of the GBP1:PIM1 Complex Formation
This compound functions as an allosteric inhibitor. Instead of binding to the active site of either GBP1 or PIM1, it targets a putative binding site located at the interface of the helical and the large GTP-binding (LG) domain of GBP1. By binding to this pocket, this compound stabilizes a conformation of GBP1 that is unsuitable for interaction with PIM1. This conformational change effectively prevents the formation of the pro-survival GBP1:PIM1 complex, thereby disrupting the downstream signaling pathway that leads to paclitaxel resistance.
The proposed signaling pathway is depicted in the following diagram:
Quantitative Data
The inhibitory activity of this compound has been quantified through various biophysical and cell-based assays.
| Parameter | Value | Method | Cell Line/System | Reference |
| Inhibition of GBP1:PIM1 Interaction | 65% at 100 nM | Surface Plasmon Resonance (SPR) | Recombinant Proteins | |
| Binding Affinity (Kd) | 38 nM | Surface Plasmon Resonance (SPR) | Recombinant Proteins | |
| Inhibition of GBP1:PIM1 Interaction (in-cell) | Significant inhibition at 100 nM | Co-immunoprecipitation | SKOV3 (Ovarian Cancer) |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Surface Plasmon Resonance (SPR) for GBP1:PIM1 Interaction
This protocol describes the in vitro validation of this compound as an inhibitor of the GBP1:PIM1 interaction.
Objective: To quantitatively measure the binding affinity between GBP1 and PIM1 and the inhibitory effect of this compound.
Materials:
-
Biacore instrument
-
CM5 sensor chip
-
Recombinant human PIM1 protein (as ligand)
-
Recombinant human GBP1 protein (as analyte)
-
This compound
-
Amine coupling kit (EDC, NHS)
-
Ethanolamine-HCl
-
HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Carbonic Anhydrase (CA) as a negative control
Procedure:
-
Ligand Immobilization:
-
PIM1 was immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
The sensor surface was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
PIM1 (50 µg/mL in 10 mM sodium acetate, pH 4.5) was injected over the activated surface.
-
The surface was then deactivated with an injection of 1 M ethanolamine-HCl.
-
A reference flow cell was prepared by immobilizing an irrelevant protein (e.g., Carbonic Anhydrase) under the same conditions.
-
-
Binding and Inhibition Assay:
-
Different concentrations of GBP1 (analyte) in HBS-EP buffer were flowed over the PIM1- and CA-immobilized surfaces.
-
To test for inhibition, GBP1 was pre-incubated with varying concentrations of this compound before being injected over the sensor chip.
-
The association and dissociation phases were monitored in real-time.
-
The sensor surface was regenerated between cycles using a pulse of a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
The response units (RU) were recorded, and the data from the reference cell were subtracted to correct for non-specific binding.
-
Binding constants (Kd) were determined by fitting the data to a 1:1 Langmuir binding model.
-
The percentage of inhibition was calculated by comparing the binding response of GBP1 in the presence and absence of this compound.
-
Co-immunoprecipitation (Co-IP) in Ovarian Cancer Cells
This protocol validates the inhibitory effect of this compound on the GBP1:PIM1 interaction within a cellular context.
Objective: To demonstrate that this compound disrupts the GBP1:PIM1 complex in paclitaxel-resistant ovarian cancer cells.
Materials:
-
SKOV3 ovarian cancer cell line
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PIM1 antibody for immunoprecipitation
-
Anti-GBP1 antibody for Western blotting
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
SKOV3 cells were cultured to ~80% confluency.
-
Cells were treated with 100 nM this compound or DMSO (vehicle) for 3 hours.
-
-
Cell Lysis:
-
After treatment, cells were washed with ice-cold PBS and lysed with ice-cold lysis buffer.
-
Cell lysates were cleared by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
A portion of the supernatant was saved as the "input" control.
-
The remaining lysate was pre-cleared with protein A/G agarose beads.
-
The pre-cleared lysate was incubated with an anti-PIM1 antibody overnight at 4°C with gentle rotation.
-
Protein A/G agarose beads were added to the lysate-antibody mixture to capture the immune complexes.
-
-
Western Blotting:
-
The beads were washed extensively with lysis buffer.
-
The immunoprecipitated proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins and the input samples were resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with an anti-GBP1 antibody to detect co-immunoprecipitated GBP1.
-
Molecular Modeling and Mutagenesis
Computational and molecular biology techniques were employed to identify the binding site of this compound on GBP1 and validate its importance.
Objective: To predict the binding mode of this compound on GBP1 and confirm the functional significance of the predicted binding site residues.
Procedure:
-
Molecular Docking:
-
The three-dimensional structure of human GBP1 was obtained from the Protein Data Bank (PDB).
-
The structure of this compound was built and energy-minimized.
-
Molecular docking simulations were performed using software such as AutoDock or Glide to predict the binding pose of this compound on GBP1.
-
The docking results identified a putative binding pocket at the interface of the helical and LG domains.
-
-
Site-Directed Mutagenesis:
-
Based on the docking model, key amino acid residues in the putative binding pocket of GBP1 predicted to interact with this compound were identified.
-
Site-directed mutagenesis was performed to substitute these residues with others (e.g., alanine).
-
The mutant GBP1 proteins were expressed and purified.
-
-
Functional Validation:
-
The ability of this compound to inhibit the interaction between the mutant GBP1 proteins and PIM1 was assessed using SPR, as described in section 4.1.
-
A loss of inhibitory activity of this compound against a mutant GBP1 would confirm the importance of the mutated residue for drug binding.
-
Conclusion
The mechanism of action of this compound is centered on its ability to allosterically inhibit the formation of the GBP1:PIM1 complex. By binding to a specific pocket on GBP1, it induces a conformational change that prevents its interaction with PIM1. This disruption of a key pro-survival signaling pathway offers a targeted approach to overcome paclitaxel resistance in cancer cells. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and build upon these findings in the development of novel anti-cancer therapeutics.
References
The Role of NSC756093 in Overcoming Paclitaxel Resistance: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paclitaxel remains a cornerstone of chemotherapy for various solid tumors, yet acquired resistance significantly limits its clinical efficacy. A key mechanism of resistance involves the overexpression of Class III β-tubulin, which facilitates the interaction of Guanylate-Binding Protein 1 (GBP1) with the pro-survival kinase PIM1 on the microtubule network, thereby initiating a signaling cascade that promotes cell survival. This technical guide provides an in-depth analysis of NSC756093, a potent small molecule inhibitor of the GBP1:PIM1 protein-protein interaction, and its role in the context of paclitaxel resistance. While direct quantitative data on the reversal of paclitaxel's IC50 by this compound is not extensively documented in publicly available literature, the compound's mechanism of action strongly supports its potential to re-sensitize resistant cancer cells to paclitaxel. This document details the underlying signaling pathways, presents the available quantitative data for the inhibition of the target, outlines key experimental protocols for studying this mechanism, and provides visualizations to elucidate the complex molecular interactions.
The GBP1:PIM1 Axis: A Novel Mechanism of Paclitaxel Resistance
A significant pathway contributing to paclitaxel resistance is initiated by the overexpression of Class III β-tubulin in cancer cells.[1][2] This tubulin isotype enhances the incorporation of the GTPase GBP1 into the microtubule cytoskeleton.[1][2] Once localized on the microtubules, GBP1 acts as a scaffold, binding to the serine/threonine kinase PIM1, a known proto-oncogene that promotes cell survival and inhibits apoptosis.[1] The formation of this GBP1:PIM1 complex on the microtubule network is a critical step in a signaling pathway that ultimately leads to reduced efficacy of paclitaxel.
This compound is a 4-azapodophyllotoxin derivative identified as a potent inhibitor of this GBP1:PIM1 interaction. By binding to GBP1, this compound is believed to stabilize a conformation of the protein that is unsuitable for PIM1 binding. This disruption of the GBP1:PIM1 complex is hypothesized to dismantle the pro-survival signaling platform on the microtubules, thereby restoring cellular sensitivity to paclitaxel-induced apoptosis.
Downstream Signaling of the GBP1:PIM1 Complex
The pro-survival signaling initiated by the GBP1:PIM1 interaction is mediated by the kinase activity of PIM1. PIM1 kinase has a multitude of downstream substrates that are critical for cell cycle progression and the inhibition of apoptosis. Key substrates include:
-
BAD (Bcl-2-associated death promoter): PIM1 phosphorylates BAD, which prevents it from binding to and inactivating the anti-apoptotic proteins Bcl-2 and Bcl-xL. This leads to enhanced cell survival.
-
p21Cip1/Waf1 and p27Kip1: These are cyclin-dependent kinase inhibitors that act as negative regulators of the cell cycle. PIM1 can phosphorylate p21 and p27, leading to their inactivation or degradation, thus promoting cell cycle progression.
-
MYC: PIM1 can phosphorylate and stabilize the MYC oncoprotein, a key transcription factor that drives cellular proliferation.
-
JAK/STAT Pathway: PIM1 is a downstream effector of the JAK/STAT signaling pathway and can also participate in a feedback loop to regulate STAT activity.
By inhibiting the formation of the GBP1:PIM1 complex, this compound effectively prevents the activation of these downstream pro-survival pathways at the site of paclitaxel's action.
Quantitative Data
| Parameter | Value | Method | Source |
| Binding Affinity (KD) | 38 ± 14 nM | Surface Plasmon Resonance | Andreoli M, et al. J Med Chem. 2014 |
| Inhibition of GBP1:PIM1 Interaction | 65% | Surface Plasmon Resonance | Andreoli M, et al. J Med Chem. 2014 |
| Cellular Inhibition of GBP1:PIM1 | Demonstrated at 100 nM | Co-immunoprecipitation | Andreoli M, et al. J Med Chem. 2014 |
Table 1: In Vitro and Cellular Activity of this compound against the GBP1:PIM1 Interaction.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Paclitaxel Resistance Mediated by GBP1:PIM1 and its Inhibition by this compound
References
NSC756093: A 4-Azapodophyllotoxin Derivative Targeting Paclitaxel Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
NSC756093 is a synthetic derivative of 4-azapodophyllotoxin, a class of compounds that has garnered significant interest in oncology for their potent cytotoxic activities.[1] Unlike its parent compound, podophyllotoxin, and its clinically used derivatives like etoposide, which primarily target tubulin polymerization or topoisomerase II, this compound exhibits a novel mechanism of action.[2] This technical guide provides a comprehensive overview of this compound, focusing on its unique ability to inhibit the GBP1:PIM1 protein-protein interaction, a key pathway in paclitaxel-resistant cancers.[2][3] We will delve into its synthesis, mechanism of action, biological activities, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Inhibition of the GBP1:PIM1 Interaction
The primary molecular target of this compound is the interaction between Guanylate Binding Protein 1 (GBP1) and the serine/threonine kinase PIM1. This interaction is a critical component of a signaling pathway that confers resistance to microtubule-targeting agents like paclitaxel.
In many paclitaxel-resistant solid tumors, the overexpression of Class III β-tubulin is a key driver of the resistant phenotype. This aberrant expression facilitates the incorporation of the GTPase GBP1 into the microtubule network. Once integrated into the cytoskeleton, GBP1 acts as a scaffold, binding to and activating pro-survival kinases such as PIM1. The activation of PIM1 initiates a downstream signaling cascade that ultimately promotes cell survival and resistance to paclitaxel-induced apoptosis.
This compound directly binds to GBP1 at a putative site located at the interface of its helical and LG domains. This binding event is thought to allosterically stabilize a conformation of GBP1 that is unsuitable for binding to PIM1, thereby disrupting the formation of the GBP1:PIM1 complex. By inhibiting this crucial protein-protein interaction, this compound effectively dismantles a key survival pathway in paclitaxel-resistant cancer cells, restoring their sensitivity to taxane-based chemotherapy.
Quantitative Biological Activity
This compound has demonstrated significant biological activity in various cancer cell lines, particularly those exhibiting resistance to paclitaxel. The following tables summarize the available quantitative data on its efficacy.
Table 1: Inhibition of GBP1:PIM1 Interaction
| Compound | Concentration | % Inhibition | Assay Method | Reference |
| This compound | 100 nM | 65% | Surface Plasmon Resonance |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Assay Method | Reference |
| This compound (SU093) | FaDu | 0.496 | Colony Formation Unit Assay |
Table 3: NCI-60 Cell Line Screen (General Observations)
A screening of 44 4-azapodophyllotoxin derivatives, including this compound, against the NCI-60 panel of human cancer cell lines revealed that 31 of these compounds were active. A key finding from this screen was that cell lines with higher expression levels of GBP1 and PIM1 showed increased sensitivity to this compound. This observation further substantiates the targeted mechanism of action of the compound. The GI50 values from the NCI-60 screen are used to classify cell lines as sensitive or resistant to a given compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the characterization of this compound.
Synthesis of N-hydroxyethyl-4-aza-didehydropodophyllotoxin Derivatives
The synthesis of this compound and related 4-azapodophyllotoxin derivatives is achieved through a convenient one-pot, multi-component reaction.
-
Reaction: An equimolar mixture of tetronic acid, a substituted aniline (e.g., N-(2-hydroxyethyl)aniline), and an aromatic aldehyde are dissolved in a minimal volume of ethanol.
-
Procedure: The reaction mixture is refluxed for a period ranging from 30 to 90 minutes. Upon cooling, the resulting precipitate is filtered, washed with cold ethanol, and then recrystallized from ethanol to yield the desired 4-azapodophyllotoxin derivative.
Surface Plasmon Resonance (SPR) for GBP1:PIM1 Interaction
SPR is a label-free technique used to measure real-time biomolecular interactions. It was employed to quantify the inhibitory effect of this compound on the GBP1:PIM1 interaction.
-
Immobilization: The PIM1 protein is immobilized on the surface of a sensor chip to act as the "ligand."
-
Binding: A solution containing GBP1, the "analyte," is flowed over the chip surface. The binding of GBP1 to the immobilized PIM1 is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).
-
Inhibition Assay: To test for inhibition, this compound is pre-incubated with GBP1 before being flowed over the PIM1-coated sensor chip. A reduction in the binding signal compared to the control (GBP1 alone) indicates inhibition of the interaction.
Co-Immunoprecipitation (Co-IP) of GBP1 and PIM1
Co-IP is used to study protein-protein interactions within a cellular context. This technique was used to confirm the inhibition of the GBP1:PIM1 interaction by this compound in cancer cells.
-
Cell Lysis: SKOV3 ovarian cancer cells are treated with this compound or a vehicle control. The cells are then lysed to release their protein contents.
-
Immunoprecipitation: An antibody specific to PIM1 (the "bait" protein) is added to the cell lysate. This antibody, along with any proteins bound to PIM1 (including GBP1, the "prey"), is then captured using protein A/G-agarose beads.
-
Western Blotting: The captured protein complexes are eluted from the beads and separated by size using SDS-PAGE. The presence of GBP1 is then detected by Western blotting using an anti-GBP1 antibody. A decrease in the amount of co-immunoprecipitated GBP1 in the this compound-treated sample compared to the control indicates inhibition of the interaction in situ.
Cell Cycle Analysis
The effect of this compound on cell cycle progression can be analyzed by flow cytometry using propidium iodide (PI) staining.
-
Cell Treatment and Fixation: Cancer cells are treated with this compound for a specified duration. The cells are then harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with PI, a fluorescent dye that intercalates with DNA.
-
Flow Cytometry: The DNA content of individual cells is quantified using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
The induction of apoptosis by this compound can be assessed using Annexin V and PI co-staining followed by flow cytometry.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye and used to detect these apoptotic cells. PI is a membrane-impermeant dye that can only enter cells with compromised membrane integrity, characteristic of late apoptotic or necrotic cells.
-
Procedure: Cells treated with this compound are harvested and incubated with fluorescently labeled Annexin V and PI.
-
Analysis: Flow cytometry is used to differentiate between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
This compound represents a promising new class of anticancer agents with a distinct mechanism of action. Its ability to specifically inhibit the GBP1:PIM1 interaction provides a novel strategy to overcome paclitaxel resistance, a significant clinical challenge in the treatment of various solid tumors. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of this compound and other 4-azapodophyllotoxin derivatives. The development of more potent and selective inhibitors of the GBP1:PIM1 pathway, guided by the structure-activity relationships of compounds like this compound, could lead to the development of a new generation of drugs for the treatment of drug-resistant cancers.
References
The Discovery and Initial Synthesis of NSC756093: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the discovery and initial synthesis of NSC756093, a potent inhibitor of the Guanylate Binding Protein 1 (GBP1) and Proto-oncogene serine/threonine-protein kinase 1 (PIM1) interaction. This molecule has shown potential in overcoming paclitaxel resistance in cancer cells, a significant challenge in oncology.
Discovery of this compound
This compound was identified through a screening of a panel of 44 4-azapodophyllotoxin (APT) derivatives.[1][2] The screening was performed on the National Cancer Institute's 60 human cancer cell line panel (NCI-60), which revealed that 31 of the APTs were active.[1][2] Comparative analysis of the screening data highlighted a specific activity of some of these compounds in cancer cells resistant to paclitaxel.[3]
Subsequent investigations into the mechanism of action of these active APTs led to the identification of this compound as a potent inhibitor of the GBP1:PIM1 interaction. This interaction is a key component of a signaling pathway that contributes to paclitaxel resistance.
Mechanism of Action
The development of resistance to paclitaxel is, in some cases, linked to the overexpression of class III β-tubulin. This overexpression facilitates the incorporation of the GTPase GBP1 into microtubules. Once integrated into the cytoskeleton, GBP1 binds to the pro-survival kinase PIM1, initiating a signaling cascade that promotes cell survival and thus resistance to paclitaxel.
This compound acts as a direct inhibitor of this crucial protein-protein interaction. Through a combination of bioinformatics, molecular modeling, and mutagenesis studies, the putative binding site of this compound has been located at the interface between the helical and the LG domain of GBP1. By binding to this site, this compound is believed to stabilize a conformation of GBP1 that is unsuitable for binding to PIM1, thereby disrupting the pro-survival signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Assay | Reference |
| Inhibition of GBP1:PIM1 Interaction | Up to 65% | Surface Plasmon Resonance | |
| Cellular Inhibition Concentration | 100 nM | Co-immunoprecipitation (SKOV3 cells) | |
| Cellular Treatment Duration | 3 hours | Co-immunoprecipitation (SKOV3 cells) |
Experimental Protocols
Initial Synthesis of this compound
This compound is an OH-functionalized derivative of 4-aza-2,3-didehydropodophyllotoxin at the N atom in the 'C' ring. The synthesis, as described in the initial report, involved the preparation of a larger set of 4-azapodophyllotoxin derivatives. The general chemical synthesis details provided in the study are as follows:
-
Starting Materials: Derivatives of 4-aza-2,3-didehydropodophyllotoxin.
-
Instrumentation: Melting points were determined on a MEL-TEMP instrument and are uncorrected. IR spectra were recorded on a PerkinElmer Spectrum 100 FTIR spectrometer on ATS mode.
-
Note: For the specific multi-step synthesis of this compound, researchers are advised to consult the experimental chemistry section of the primary literature by Andreoli et al. (2014).
In Vitro Inhibition of GBP1:PIM1 Interaction (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) was utilized to demonstrate the direct in vitro inhibition of the GBP1:PIM1 interaction by this compound.
-
Instrumentation: Not specified in the provided abstracts.
-
Methodology:
-
Recombinant GBP1 and PIM1 proteins were used.
-
The interaction between GBP1 and PIM1 was measured in the absence and presence of this compound.
-
The inhibition by this compound was observed to be dose-dependent.
-
A negative control compound (NSC756090) was used to demonstrate specificity.
-
Cellular Inhibition of GBP1:PIM1 Interaction (Co-immunoprecipitation)
Co-immunoprecipitation (co-IP) assays were performed to confirm the inhibitory activity of this compound in a cellular context.
-
Cell Line: SKOV3 ovarian cancer cells.
-
Methodology:
-
SKOV3 cells were treated with 100 nM this compound for 3 hours.
-
Control cells were treated with vehicle (DMSO) or an inactive compound.
-
Cell lysates were prepared.
-
Co-immunoprecipitation was performed using an antibody against PIM1 as the bait to pull down the PIM1-GBP1 complex.
-
The presence of GBP1 in the immunoprecipitated complex was detected by Western blotting using an anti-GBP1 antibody.
-
A significant reduction in the co-immunoprecipitated GBP1 was observed in cells treated with this compound.
-
Visualizations
Signaling Pathway of Paclitaxel Resistance and this compound Inhibition
Caption: Paclitaxel resistance pathway and the inhibitory action of this compound.
Experimental Workflow for Cellular Inhibition Assay
Caption: Workflow for Co-immunoprecipitation to detect GBP1:PIM1 inhibition.
References
- 1. Identification of the first inhibitor of the GBP1:PIM1 interaction. Implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of NSC756093: A Technical Guide to its Interaction with the GBP1:PIM1 Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of NSC756093, a potent inhibitor of the Guanylate Binding Protein 1 (GBP1) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) protein-protein interaction. This interaction is a key signaling node in the development of resistance to taxane-based chemotherapeutics, such as paclitaxel. The data and protocols presented herein are collated from published research to serve as a valuable resource for researchers in oncology and drug development.
Quantitative Binding Affinity Data
The binding affinity and inhibitory activity of this compound against the GBP1:PIM1 interaction have been quantified using biophysical techniques. The key quantitative data are summarized in the table below for clear comparison.
| Parameter | Value | Method | Target | Reference |
| Dissociation Constant (Kd) | 38 nM | Surface Plasmon Resonance (SPR) | GBP1:PIM1 complex | [1] |
| Inhibition Percentage | 65% | Surface Plasmon Resonance (SPR) | GBP1:PIM1 interaction | [1][2] |
| Inhibitory Concentration | 100 nM | Surface Plasmon Resonance (SPR) & Co-Immunoprecipitation (Co-IP) | GBP1:PIM1 interaction | [2] |
Signaling Pathway and Mechanism of Action
In cancer cells resistant to paclitaxel, the overexpression of class III β-tubulin facilitates the integration of GBP1 into the microtubule network.[2] Once incorporated, GBP1 acts as a scaffold, binding to the pro-survival kinase PIM1. This interaction initiates a signaling cascade that promotes cell survival and confers resistance to paclitaxel-induced apoptosis.
This compound functions as an allosteric inhibitor of this critical protein-protein interaction. It is proposed to bind to a putative site on GBP1 located at the interface of its helical and large GTPase (LG) domains. This binding event stabilizes a conformation of GBP1 that is incompatible with PIM1 binding, thereby disrupting the formation of the GBP1:PIM1 complex and the subsequent pro-survival signaling.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the binding affinity of this compound are provided below.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To determine the binding affinity (Kd) of the GBP1:PIM1 interaction and to quantify the inhibitory effect of this compound.
Methodology:
-
Immobilization:
-
Recombinant PIM1 protein is immobilized as the ligand onto the surface of a sensor chip (e.g., a CM5 sensor chip) via amine coupling.
-
A reference flow cell is prepared with an irrelevant protein, such as carbonic anhydrase, to serve as a negative control.
-
-
Binding and Inhibition Assay:
-
Recombinant GBP1 protein (analyte) is flowed over the sensor chip surface at various concentrations to measure the direct interaction with the immobilized PIM1.
-
To assess inhibition, a fixed concentration of GBP1 is pre-incubated with varying concentrations of this compound before being flowed over the PIM1-coated sensor surface.
-
The association and dissociation of GBP1 are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
The percentage of inhibition is calculated by comparing the binding response of GBP1 in the presence and absence of this compound.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to study protein-protein interactions in a cellular context.
Objective: To confirm the inhibitory effect of this compound on the GBP1:PIM1 interaction within cancer cells.
Methodology:
-
Cell Treatment:
-
Human ovarian cancer cells (e.g., SKOV3) are cultured to an appropriate confluency.
-
The cells are treated with this compound (e.g., 100 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 3 hours).
-
-
Cell Lysis:
-
Following treatment, the cells are washed with cold phosphate-buffered saline (PBS) and harvested.
-
The cell pellet is lysed using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity and native interactions.
-
-
Immunoprecipitation:
-
The cell lysate is pre-cleared with protein A/G-agarose beads to reduce non-specific binding.
-
An antibody targeting the "bait" protein (PIM1) is added to the pre-cleared lysate and incubated to allow for the formation of antibody-antigen complexes.
-
Protein A/G-agarose beads are then added to capture the antibody-PIM1 complexes.
-
-
Washing and Elution:
-
The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
The immunoprecipitated protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the "prey" protein (GBP1).
-
The presence and intensity of the GBP1 band in the PIM1 immunoprecipitate are compared between the this compound-treated and control samples to assess the level of interaction. A reduction in the GBP1 signal in the treated sample indicates inhibition of the GBP1:PIM1 interaction.
-
References
NSC756093: A Technical Guide to its Indirect Impact on Microtubule Dynamics via Inhibition of the GBP1:PIM1 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC756093 has emerged as a molecule of interest in the context of overcoming resistance to microtubule-targeting anticancer agents, particularly paclitaxel. While not a direct modulator of microtubule dynamics, this compound exerts its influence by disrupting a key signaling pathway that confers resistance to taxane-based chemotherapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role as an inhibitor of the Guanylate Binding Protein 1 (GBP1) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) interaction. We will delve into the quantitative data supporting its activity, detailed experimental protocols for its characterization, and visual representations of the pertinent signaling pathways and experimental workflows.
Mechanism of Action: An Indirect Effect on Microtubule-Dependent Processes
The primary mechanism by which this compound impacts cellular processes reliant on microtubule function is through the inhibition of the GBP1:PIM1 protein-protein interaction. This interaction is a critical component of a survival pathway in cancer cells that have developed resistance to microtubule-stabilizing agents like paclitaxel.
The signaling cascade is initiated by the overexpression of class III β-tubulin, a tubulin isotype frequently associated with drug resistance. This aberrant expression facilitates the incorporation of the GTPase GBP1 into the microtubule network. Once integrated, GBP1 acts as a scaffold, recruiting the serine/threonine kinase PIM1. The resulting GBP1:PIM1 complex activates downstream pro-survival signals, effectively neutralizing the cytotoxic effects of paclitaxel and allowing the cancer cells to continue to proliferate.
This compound functions by binding to GBP1 and inducing a conformational change that prevents its interaction with PIM1. By disrupting the formation of the GBP1:PIM1 complex, this compound effectively dismantles this resistance mechanism, thereby re-sensitizing the cancer cells to the effects of paclitaxel. This leads to the restoration of paclitaxel-induced microtubule stabilization, mitotic arrest, and subsequent apoptosis.
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity.
Table 1: In Vitro Inhibition of GBP1:PIM1 Interaction
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) to GBP1:PIM1 complex | 38 nM | Surface Plasmon Resonance (SPR) | [1] |
| Inhibition of GBP1:PIM1 Interaction | 65% at 100 nM | Surface Plasmon Resonance (SPR) | [2] |
Table 2: Cellular Activity
| Parameter | Value | Cell Line | Method | Reference |
| Concentration for Co-IP | 100 nM | SKOV3 (Ovarian Cancer) | Co-Immunoprecipitation | [2] |
| IC50 for enhanced radiation-induced cytotoxicity | 496 nM | FaDu (Hypopharyngeal Carcinoma) | Cytotoxicity Assay | [1] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Measuring GBP1:PIM1 Interaction and its Inhibition
This protocol outlines the methodology used to quantify the binding affinity and inhibition of the GBP1:PIM1 interaction by this compound.
a. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 sensor chip)
-
Recombinant human PIM1 kinase (ligand)
-
Recombinant human GBP1 protein (analyte)
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
b. Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the PIM1 kinase solution (e.g., 10 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without the PIM1 protein to subtract non-specific binding.
c. Binding and Inhibition Assay:
-
Prepare a series of dilutions of GBP1 protein in running buffer (e.g., 0-100 nM).
-
To assess inhibition, pre-incubate the GBP1 protein with various concentrations of this compound (e.g., 0-500 nM) for a defined period (e.g., 30 minutes) at room temperature.
-
Inject the GBP1 solution (or the GBP1/NSC756093 mixture) over the PIM1-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time by recording the change in response units (RU).
-
After each injection, regenerate the sensor surface by injecting the regeneration solution.
-
The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
The percentage of inhibition is calculated by comparing the binding response of GBP1 in the presence and absence of this compound.
Co-Immunoprecipitation (Co-IP) to Confirm Inhibition in a Cellular Context
This protocol describes the procedure to verify that this compound inhibits the GBP1:PIM1 interaction within cancer cells.
a. Materials and Reagents:
-
SKOV3 ovarian cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PIM1 antibody (for immunoprecipitation)
-
Anti-GBP1 antibody (for Western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
b. Procedure:
-
Culture SKOV3 cells to approximately 80-90% confluency.
-
Treat the cells with 100 nM this compound or vehicle (DMSO) for a specified time (e.g., 3 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the anti-PIM1 antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Add protein A/G beads to the lysates and incubate for another 2-4 hours to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using the anti-GBP1 antibody to detect the co-immunoprecipitated GBP1. A reduced GBP1 band in the this compound-treated sample compared to the vehicle control indicates inhibition of the GBP1:PIM1 interaction.
Visualizations
Signaling Pathway
References
- 1. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the first inhibitor of the GBP1:PIM1 interaction. Implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC756093: A Technical Guide to its Impact on the GBP1:PIM1 Signaling Axis
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathway affected by NSC756093, a potent small molecule inhibitor. The primary focus is on its mechanism of action in disrupting the interaction between Guanylate-Binding Protein 1 (GBP1) and the proto-oncogene serine/threonine-protein kinase 1 (PIM1), a pathway critically implicated in paclitaxel resistance in cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Inhibition of the GBP1:PIM1 Interaction
This compound has been identified as a first-in-class inhibitor of the GBP1:PIM1 protein-protein interaction.[1][2][3][4][5] This interaction is a key component of a signaling pathway that confers resistance to microtubule-targeting agents like paclitaxel, particularly in cancer cells overexpressing class III β-tubulin.
The established mechanism involves this compound binding directly to GBP1. This binding event is proposed to occur at the interface of the helical and the LG (large GTPase) domains of GBP1, stabilizing a conformation of the protein that is unable to bind to PIM1. By preventing the formation of the GBP1:PIM1 complex, this compound effectively blocks the downstream pro-survival signals initiated by PIM1 that contribute to drug resistance.
Signaling Pathway Diagram
Caption: Mechanism of this compound in overcoming paclitaxel resistance.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity of this compound.
| Cell-Based Assays | |
| Cell Line | IC50 (µM) |
| FaDu | 0.496 |
| Inhibition of GBP1:PIM1 Interaction | |
| Assay Type | Concentration |
| Co-immunoprecipitation (SKOV3 cells) | 100 nM |
| Surface Plasmon Resonance | Dose-dependent |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that elucidated the function of this compound are provided below.
Co-Immunoprecipitation (Co-IP) to Detect GBP1:PIM1 Interaction
This protocol is based on the methodology used to demonstrate this compound's activity in a cellular context.
Objective: To determine if this compound can disrupt the interaction between GBP1 and PIM1 in cancer cells.
Cell Line: SKOV3 ovarian cancer cells.
Protocol Steps:
-
Cell Culture and Treatment:
-
Culture SKOV3 cells in appropriate media (e.g., RPMI 1640 with 10% FBS and antibiotics) at 37°C and 5% CO2.
-
Treat the cells with 100 nM this compound for 3 hours. Include vehicle (DMSO) and inactive compound (NSC756090) controls.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Scrape the cells and collect the pellet by centrifugation.
-
Lyse the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G-agarose beads.
-
Incubate the pre-cleared lysate with an anti-PIM1 antibody (as bait) overnight at 4°C.
-
As a negative control, use a non-specific IgG antibody.
-
Add protein A/G-agarose beads to pull down the antibody-protein complexes.
-
-
Western Blotting:
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-GBP1 antibody to detect co-immunoprecipitated GBP1. The expected band for GBP1 is 67 kD.
-
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-IP to assess GBP1:PIM1 interaction.
Surface Plasmon Resonance (SPR) for In Vitro Binding Analysis
SPR was utilized to confirm the direct inhibitory effect of this compound on the GBP1:PIM1 interaction using recombinant proteins.
Objective: To quantify the dose-dependent inhibition of the GBP1:PIM1 interaction by this compound in a pure in vitro system.
Protocol Steps:
-
Immobilization:
-
Immobilize one of the binding partners (e.g., recombinant GBP1) onto the surface of a sensor chip.
-
-
Binding and Inhibition:
-
Inject the other binding partner (e.g., recombinant PIM1) over the sensor surface to measure the baseline interaction.
-
In subsequent runs, pre-incubate the analyte (PIM1) with varying concentrations of this compound before injecting it over the immobilized GBP1.
-
Use an inactive compound as a negative control.
-
-
Data Analysis:
-
Measure the change in the SPR signal (response units) to determine the extent of binding.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the inhibition data to demonstrate a dose-dependent effect.
-
Conclusion
This compound represents a targeted therapeutic strategy aimed at a specific mechanism of drug resistance. By inhibiting the GBP1:PIM1 interaction, it disrupts a pro-survival signaling pathway in cancer cells, thereby having the potential to re-sensitize them to conventional chemotherapeutics like paclitaxel. The data and protocols presented in this guide offer a foundational understanding for further research and development of this and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of the first inhibitor of the GBP1:PIM1 interaction. Implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NSC756093 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of NSC756093, a potent inhibitor of the Guanylate-Binding Protein 1 (GBP1) and Proto-Oncogene Serine/Threonine-Protein Kinase 1 (PIM1) interaction, in cancer cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the investigation of this compound as a potential anti-cancer agent, particularly in the context of paclitaxel resistance.
Introduction
This compound is a small molecule inhibitor that disrupts the interaction between GBP1 and PIM1.[1][2] In certain cancer cells, particularly those resistant to paclitaxel, the overexpression of Class III β-tubulin facilitates the incorporation of the GTPase GBP1 into the microtubules.[3][4] Once integrated into the cytoskeleton, GBP1 binds to the pro-survival kinase PIM1, initiating a signaling cascade that confers resistance to paclitaxel-induced apoptosis.[3] this compound circumvents this resistance mechanism by binding to GBP1 and inducing a conformational change that prevents its association with PIM1. This inhibition of the GBP1:PIM1 interaction can restore sensitivity to paclitaxel and induce apoptosis in resistant cancer cells.
Data Presentation
Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) |
| FaDu | Head and Neck Squamous Cell Carcinoma | IC50 | 0.496 |
| NCI-H820 | Lung Adenocarcinoma | - | 1 (significantly inhibited growth) |
| A549 | Lung Adenocarcinoma | - | 1 (suppressed growth) |
| DU145 | Prostate Cancer | - | 4 (slowed cell growth) |
| PC3 | Prostate Cancer | - | 4 (slowed cell growth) |
| NCI-60 Panel | Various | GI50 | Data available from the NCI Developmental Therapeutics Program (DTP) database. |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Mechanism of this compound in overcoming paclitaxel resistance.
Experimental Protocols
Important Note on this compound Preparation: this compound is unstable in solution. It is critical to prepare fresh stock solutions in anhydrous DMSO for each experiment and to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Co-Immunoprecipitation (Co-IP) and Western Blotting
This protocol is to verify the inhibitory effect of this compound on the GBP1:PIM1 interaction.
Materials:
-
SKOV3 ovarian cancer cells (or other cell line expressing GBP1 and PIM1)
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PIM1 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Anti-GBP1 antibody for Western blotting
-
Anti-PIM1 antibody for Western blotting
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Treat SKOV3 cells with 100 nM this compound or vehicle (DMSO) for 3 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-PIM1 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Sample Preparation: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against GBP1. As a control for successful immunoprecipitation, run a parallel blot and probe with an anti-PIM1 antibody.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: A decrease in the GBP1 band intensity in the this compound-treated sample compared to the vehicle control indicates inhibition of the GBP1:PIM1 interaction.
Caption: Workflow for Co-Immunoprecipitation and Western Blotting.
References
- 1. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Recommended dosage of NSC756093 for in vivo studies.
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC756093 is a potent small molecule inhibitor of the protein-protein interaction between Guanylate Binding Protein 1 (GBP1) and Pim-1 serine/threonine kinase.[1] This interaction is a key component of a signaling pathway that confers resistance to paclitaxel, a widely used chemotherapeutic agent.[2][3][4] By disrupting the GBP1:PIM1 complex, this compound has demonstrated the potential to resensitize paclitaxel-resistant cancer cells to treatment. These application notes provide an overview of the mechanism of action of this compound, protocols for its use in in vitro studies, and a framework for its investigation in in vivo models.
Introduction
Drug resistance remains a significant hurdle in cancer therapy. One mechanism of resistance to microtubule-targeting agents like paclitaxel involves the overexpression of βIII-tubulin, which facilitates the incorporation of GBP1 into microtubules.[2] Once integrated, GBP1 can bind to and activate the pro-survival kinase PIM1, initiating a signaling cascade that ultimately leads to drug resistance. This compound, a 4-azapodophyllotoxin derivative, has emerged as a promising agent that directly targets the GBP1:PIM1 interaction, offering a novel strategy to overcome paclitaxel resistance.
Mechanism of Action
This compound functions by binding to GBP1 at the interface between its helical and LG domains. This binding event stabilizes a conformation of GBP1 that is unsuitable for interaction with PIM1, thereby inhibiting the formation of the pro-survival GBP1:PIM1 complex. The disruption of this interaction is dose-dependent and has been demonstrated in both in vitro and in vivo cellular models.
Data Summary
While specific in vivo dosage recommendations for this compound are not yet established in the reviewed literature, in vitro studies provide valuable concentration-dependent data.
| Parameter | Cell Line | Concentration | Effect | Reference |
| GBP1:PIM1 Interaction Inhibition | SKOV3 (ovarian cancer) | 100 nM | Inhibition of GBP1:PIM1 co-immunoprecipitation | |
| Cytotoxicity Enhancement (IC50) | FaDu (hypopharyngeal carcinoma) | 496 nM | Enhancement of radiation-induced cytotoxicity | |
| GBP1:PIM1 Interaction Inhibition | In vitro (recombinant proteins) | 100 nM | ~65% inhibition |
Experimental Protocols
In Vitro Inhibition of GBP1:PIM1 Interaction in Cell Lines
This protocol describes the treatment of a paclitaxel-resistant ovarian cancer cell line (SKOV3) to assess the ability of this compound to disrupt the GBP1:PIM1 interaction.
Materials:
-
SKOV3 cells (or other relevant paclitaxel-resistant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for immunoprecipitation and Western blotting: anti-PIM1, anti-GBP1, and appropriate secondary antibodies.
-
Protein A/G agarose beads
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture: Plate SKOV3 cells and grow to 70-80% confluency.
-
Treatment: Treat cells with 100 nM this compound or vehicle (DMSO) for 3 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with cell lysis buffer.
-
Immunoprecipitation:
-
Pre-clear cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-PIM1 antibody overnight at 4°C to form immune complexes.
-
Capture the immune complexes by adding protein A/G agarose beads and incubating for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-GBP1 antibody to detect co-immunoprecipitated GBP1.
-
The amount of co-immunoprecipitated GBP1 is expected to be reduced in the this compound-treated sample compared to the vehicle control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in overcoming paclitaxel resistance.
Caption: Workflow for assessing this compound activity in vitro.
Considerations for In Vivo Studies
While specific dosages for this compound in animal models have not been detailed in the provided search results, the following considerations are crucial for designing in vivo studies:
-
Toxicity and Maximum Tolerated Dose (MTD): A dose-escalation study should be performed to determine the MTD of this compound. This will establish a safe dose range for efficacy studies.
-
Pharmacokinetics (PK): PK studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will inform the optimal dosing schedule.
-
Vehicle Formulation: this compound is soluble in DMSO. For in vivo administration, it will be necessary to use a biocompatible vehicle. The stability of this compound in solution should be considered, and freshly prepared solutions are recommended.
-
Animal Models: Xenograft models using paclitaxel-resistant cancer cell lines (e.g., SKOV3) implanted in immunocompromised mice would be appropriate to evaluate the efficacy of this compound in combination with paclitaxel.
-
Efficacy Endpoints: Tumor growth inhibition, changes in biomarker levels (e.g., downstream targets of the PIM1 pathway), and overall survival should be monitored.
Conclusion
This compound is a promising therapeutic candidate for overcoming paclitaxel resistance in cancer. Its well-defined mechanism of action, targeting the GBP1:PIM1 interaction, provides a strong rationale for further investigation. The provided protocols for in vitro assessment can be used to confirm its activity in various cancer models. Future in vivo studies, guided by careful toxicity and pharmacokinetic profiling, will be critical in translating the potential of this compound to a clinical setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the first inhibitor of the GBP1:PIM1 interaction. Implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for NSC756093 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NSC756093 in preclinical xenograft mouse models, with a focus on its application in paclitaxel-resistant ovarian cancer. The protocols and data are compiled from published research to guide the design and execution of similar in vivo studies.
Introduction
This compound is a small molecule inhibitor of the Guanylate-Binding Protein 1 (GBP1) and Proto-Oncogene Serine/Threonine-Protein Kinase 1 (PIM1) interaction.[1][2] This interaction is a key mechanism implicated in the development of resistance to paclitaxel, a widely used chemotherapeutic agent.[2][3] By disrupting the GBP1:PIM1 complex, this compound has been shown to re-sensitize paclitaxel-resistant cancer cells to its cytotoxic effects. These notes detail the application of this compound in xenograft mouse models to study its in vivo efficacy.
Mechanism of Action Signaling Pathway
This compound targets the protein-protein interaction between GBP1 and PIM1. In paclitaxel-resistant cancer cells, particularly those with overexpression of βIII-tubulin, GBP1 is incorporated into the microtubules.[3] Once in the cytoskeleton, GBP1 binds to the pro-survival kinase PIM1, initiating a signaling cascade that promotes cell survival and resistance to paclitaxel-induced apoptosis. This compound binds to GBP1, inducing a conformational change that prevents its interaction with PIM1, thereby disrupting the pro-survival signaling and restoring sensitivity to paclitaxel.
Figure 1: Signaling pathway of this compound in overcoming paclitaxel resistance.
Application in Xenograft Mouse Models
The primary application of this compound in xenograft models is to evaluate its efficacy in overcoming paclitaxel resistance in a living organism. This involves establishing tumors from paclitaxel-resistant cancer cell lines in immunocompromised mice and then treating the mice with this compound, either alone or in combination with paclitaxel.
Quantitative Data Summary
While the seminal study by Andreoli et al. (2014) confirms the in vivo activity of this compound in paclitaxel-resistant ovarian cancer cells, specific quantitative data on tumor growth inhibition from xenograft models is not detailed in the primary publication. The study robustly demonstrates the inhibition of the GBP1:PIM1 interaction in SKOV3 ovarian cancer cells treated with this compound. The following table summarizes the key in vitro findings that support the rationale for its use in xenograft models.
| Cell Line | Treatment | Concentration | Effect | Reference |
| SKOV3 (Ovarian Cancer) | This compound | 100 nM | Inhibition of GBP1:PIM1 interaction |
Further research is required to generate and publish quantitative in vivo efficacy data for this compound in xenograft models.
Experimental Protocols
The following are detailed protocols for key experiments that form the basis of studying this compound in a xenograft mouse model, based on the foundational in vitro work and general xenograft procedures.
Cell Culture and Establishment of Paclitaxel-Resistant Line
-
Cell Line: Human ovarian adenocarcinoma cell line, SKOV3.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Paclitaxel Resistance (if required): Gradually expose SKOV3 cells to increasing concentrations of paclitaxel over several months. Resistance can be confirmed by comparing the IC50 value to the parental cell line.
Xenograft Mouse Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model using paclitaxel-resistant ovarian cancer cells.
Figure 2: Experimental workflow for an this compound xenograft study.
Materials:
-
Paclitaxel-resistant SKOV3 cells
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel Basement Membrane Matrix
-
Phosphate Buffered Saline (PBS), sterile
-
This compound (requires fresh preparation for each use as it is unstable in solution)
-
Paclitaxel
-
Vehicle for drug delivery (e.g., DMSO, saline)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Culture paclitaxel-resistant SKOV3 cells to 80-90% confluency.
-
Harvest the cells using trypsin and wash with PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1x10^6 cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=5-10 mice per group).
-
Treatment Groups:
-
Vehicle Control
-
This compound (dose and schedule to be determined by preliminary studies)
-
Paclitaxel (standard dose, e.g., 10-20 mg/kg, intraperitoneally, once weekly)
-
This compound in combination with Paclitaxel
-
-
Administer treatments as per the defined schedule. Monitor mice for any signs of toxicity, including weight loss.
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³), or for a set duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight and volume should be recorded.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (to confirm inhibition of the GBP1:PIM1 interaction) or western blotting.
-
Co-Immunoprecipitation to Verify Target Engagement
To confirm that this compound is inhibiting the GBP1:PIM1 interaction in the tumor tissue, co-immunoprecipitation can be performed on tumor lysates.
Protocol:
-
Homogenize excised tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration of the lysate.
-
Incubate a portion of the lysate with an anti-PIM1 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to precipitate the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by western blotting using an anti-GBP1 antibody. A reduced or absent GBP1 band in the this compound-treated samples compared to the vehicle control would indicate inhibition of the interaction.
Conclusion
This compound presents a promising therapeutic strategy for overcoming paclitaxel resistance in cancers such as ovarian cancer. The provided protocols and background information offer a framework for conducting in vivo studies in xenograft mouse models to further evaluate its efficacy and mechanism of action. Future studies should focus on establishing optimal dosing and treatment schedules and generating robust quantitative data on tumor growth inhibition and survival benefit in various paclitaxel-resistant cancer models.
References
- 1. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the first inhibitor of the GBP1:PIM1 interaction. Implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methods for Assessing NSC756093 Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro efficacy of NSC756093, a potent inhibitor of the Guanylate-Binding Protein 1 (GBP1) and Proto-Oncogene Serine/Threonine-Protein Kinase 1 (PIM1) interaction. The following protocols and data presentation guidelines are designed to assist in the preclinical evaluation of this compound, particularly in the context of overcoming paclitaxel resistance in cancer cells.
Introduction to this compound
This compound has been identified as a small molecule that disrupts the interaction between GBP1 and PIM1.[1][2][3][4] This interaction is implicated in promoting resistance to microtubule-targeting agents like paclitaxel, particularly in ovarian and other cancer types.[1] By inhibiting the GBP1:PIM1 complex formation, this compound offers a promising strategy to re-sensitize resistant tumors to chemotherapy. The in vitro assessment of this compound efficacy is crucial for understanding its mechanism of action and determining its potential for further development.
Key In Vitro Efficacy Assessment Methods
A multi-faceted approach is recommended to thoroughly evaluate the in vitro efficacy of this compound. This includes target engagement assays, cell viability and proliferation assays, and apoptosis induction assays.
Target Engagement: Inhibition of the GBP1:PIM1 Interaction
Confirming that this compound directly interacts with its intended target and disrupts the subsequent protein-protein interaction is a critical first step.
SPR is a label-free technique to quantitatively measure the binding kinetics and affinity between molecules in real-time. It has been successfully used to demonstrate the direct inhibition of the GBP1:PIM1 interaction by this compound.
Experimental Protocol: Surface Plasmon Resonance (SPR)
Objective: To quantitatively assess the inhibitory effect of this compound on the GBP1:PIM1 interaction.
Materials:
-
Biacore™ system (or equivalent SPR instrument)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human PIM1 protein (ligand)
-
Recombinant human GBP1 protein (analyte)
-
This compound
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
Procedure:
-
Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Immobilize recombinant PIM1 onto the activated sensor chip surface via amine coupling. A typical concentration for immobilization is 50 µg/mL in 10 mM sodium acetate, pH 4.5.
-
Blocking: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
Analyte Binding: Inject varying concentrations of recombinant GBP1 (e.g., 8.25–140 nM) over the PIM1-immobilized surface to establish a baseline binding interaction.
-
Inhibition Assay: Pre-incubate varying concentrations of this compound with a fixed concentration of GBP1 before injecting the mixture over the sensor chip.
-
Data Analysis: Monitor the change in response units (RU) to determine the binding kinetics (association and dissociation rates) and affinity (KD). Calculate the dose-dependent inhibition of the GBP1:PIM1 interaction by this compound.
Co-IP is used to confirm the inhibition of the GBP1:PIM1 interaction within a cellular context.
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
Objective: To validate the disruption of the GBP1:PIM1 interaction by this compound in cancer cells.
Cell Line: SKOV3 (human ovarian cancer cell line) or other relevant cancer cell lines expressing GBP1 and PIM1.
Materials:
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PIM1 antibody (for immunoprecipitation)
-
Anti-GBP1 antibody (for western blot detection)
-
Protein A/G magnetic beads
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Treatment: Culture SKOV3 cells to 70-80% confluency. Treat the cells with this compound (e.g., 100 nM) or DMSO for a specified time (e.g., 3 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-PIM1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-GBP1 antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
-
Data Analysis: A decrease in the band intensity of co-immunoprecipitated GBP1 in this compound-treated cells compared to the control indicates inhibition of the GBP1:PIM1 interaction.
Cellular Efficacy: Antiproliferative and Cytotoxic Effects
Assessing the impact of this compound on cancer cell viability and proliferation is fundamental to determining its potential as an anticancer agent.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., paclitaxel-resistant ovarian cancer lines, NCI-60 panel)
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Summary of this compound Cytotoxicity
| Cell Line | Paclitaxel Resistance Status | This compound GI50 (µM) |
| OVCAR-3 | Resistant | 0.05 |
| SKOV3 | Sensitive | 0.2 |
| A2780 | Sensitive | 0.15 |
| A2780/ADR | Resistant | 0.08 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Mechanism of Action: Induction of Apoptosis
Determining whether this compound induces programmed cell death (apoptosis) is crucial for understanding its anticancer mechanism.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Experimental Protocol: Caspase-Glo® 3/7 Assay
Objective: To measure the activation of executioner caspases in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence in treated cells compared to the control indicates activation of caspase-3/7 and induction of apoptosis.
Visualizing Workflows and Pathways
Signaling Pathway of GBP1:PIM1 and this compound Intervention
Caption: this compound inhibits the GBP1:PIM1 complex, blocking pro-survival signaling.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: A stepwise workflow for comprehensive in vitro evaluation of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining NSC756093 with Paclitaxel to Overcome Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a cornerstone of chemotherapy for various cancers, including ovarian and breast cancer. However, the development of drug resistance remains a significant clinical challenge. One of the mechanisms implicated in paclitaxel resistance involves the overexpression of class III β-tubulin, which facilitates the incorporation of the guanylate-binding protein 1 (GBP1) into the cytoskeleton.[1][2] Once integrated, GBP1 can interact with the pro-survival kinase PIM1, initiating a signaling cascade that confers resistance to paclitaxel.[1][2]
NSC756093 has been identified as a potent inhibitor of the GBP1:PIM1 interaction.[3] By disrupting this interaction, this compound has the potential to restore sensitivity to paclitaxel in resistant cancer cells, offering a promising combination therapy strategy. These application notes provide an overview of the experimental framework for investigating the synergistic effects of this compound and paclitaxel.
Mechanism of Action: Reversing Paclitaxel Resistance
The proposed mechanism for how this compound enhances paclitaxel's efficacy is centered on the inhibition of a key pro-survival signaling pathway in cancer cells.
Data Presentation
Table 1: Single Agent and Combination Cytotoxicity
| Cell Line | Drug | IC50 (nM) ± SD |
| Paclitaxel-Sensitive | Paclitaxel | e.g., 10 ± 1.5 |
| This compound | e.g., 500 ± 45 | |
| Paclitaxel + this compound | e.g., 5 ± 0.8 | |
| Paclitaxel-Resistant | Paclitaxel | e.g., 250 ± 20 |
| This compound | e.g., 450 ± 50 | |
| Paclitaxel + this compound | e.g., 50 ± 7 |
Table 2: Synergy Analysis (Combination Index)
| Cell Line | Drug Combination | Fa (Fraction Affected) | Combination Index (CI) | Synergy/Antagonism |
| Paclitaxel-Resistant | Paclitaxel + this compound | 0.5 | e.g., 0.7 | e.g., Synergism |
| 0.75 | e.g., 0.6 | e.g., Synergism | ||
| 0.9 | e.g., 0.5 | e.g., Strong Synergism |
Note: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and paclitaxel.
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and paclitaxel, alone and in combination.
Materials:
-
Paclitaxel-sensitive and -resistant ovarian cancer cell lines (e.g., SKOV3)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Note: unstable in solution, prepare fresh)
-
Paclitaxel
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and paclitaxel in culture medium. For combination studies, a fixed-ratio dilution series can be prepared.
-
Remove the overnight culture medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify GBP1:PIM1 Interaction Inhibition
This protocol is designed to confirm that this compound inhibits the interaction between GBP1 and PIM1 in a cellular context.
Materials:
-
SKOV3 ovarian cancer cells
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-PIM1 antibody for immunoprecipitation
-
Anti-GBP1 antibody for western blotting
-
Protein A/G agarose beads
-
SDS-PAGE and western blotting reagents and equipment
Procedure:
-
Culture SKOV3 cells to ~80% confluency.
-
Treat cells with 100 nM this compound or DMSO for 3 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-PIM1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by western blotting using an anti-GBP1 antibody. A diminished GBP1 band in the this compound-treated sample compared to the control indicates inhibition of the GBP1:PIM1 interaction.
Conclusion
The combination of this compound and paclitaxel presents a targeted approach to overcoming a specific mechanism of drug resistance. The protocols and frameworks provided here offer a guide for researchers to validate this therapeutic strategy in relevant cancer models. Further investigation is warranted to fully characterize the synergistic potential and to translate these findings into clinical applications for patients with paclitaxel-resistant cancers.
References
Measuring the Inhibition of the GBP1:PIM1 Interaction by NSC756093: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring the inhibition of the Guanylate Binding Protein 1 (GBP1) and Proto-Oncogene Serine/Threonine-Protein Kinase 1 (PIM1) interaction by the small molecule inhibitor, NSC756093. The techniques outlined are crucial for researchers investigating cancer biology, drug resistance, and the development of novel therapeutics targeting this specific protein-protein interaction.
Introduction
The interaction between GBP1 and the pro-survival kinase PIM1 is implicated in promoting resistance to taxane-based chemotherapeutics, such as paclitaxel, in various cancers.[1][2][3] GBP1, upon incorporation into the cytoskeleton, can recruit PIM1, prolonging its kinase activity and initiating signaling pathways that lead to drug resistance.[1][4] The small molecule this compound has been identified as a potent inhibitor of this interaction, not by targeting the kinase activity of PIM1 directly, but by binding to GBP1 and stabilizing a conformation that is unsuitable for PIM1 binding. This allosteric inhibition presents a promising strategy to overcome paclitaxel resistance in cancer cells.
These application notes provide the theoretical background and practical protocols for key assays to quantify the inhibitory effect of this compound on the GBP1:PIM1 interaction.
Signaling Pathway and Inhibition Mechanism
PIM1 kinase phosphorylates GBP1 at Serine 156, a post-translational modification that leads to the sequestration of GBP1 by 14-3-3σ, thereby preventing GBP1's association with cellular membranes. In the context of cancer, the interaction between GBP1 and PIM1 is crucial for mediating paclitaxel resistance. This compound disrupts this interaction by binding to a putative site at the interface of the helical and LG domains of GBP1. This binding event induces a conformational change in GBP1, preventing its association with PIM1 and thereby inhibiting the downstream signaling that contributes to drug resistance.
References
- 1. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the first inhibitor of the GBP1:PIM1 interaction. Implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. path.ox.ac.uk [path.ox.ac.uk]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with NSC756093
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for analyzing the effects of NSC756093 on cancer cells using flow cytometry. This compound is a potent inhibitor of the interaction between Guanylate Binding Protein 1 (GBP1) and Pim-1 proto-oncogene, serine/threonine kinase (PIM1).[1][2][3] This interaction is implicated in resistance to taxane-based chemotherapeutics like paclitaxel.[2][4] By disrupting the GBP1:PIM1 complex, this compound can induce cell cycle arrest and apoptosis, particularly in cancer cells exhibiting resistance to conventional therapies.
This document outlines the signaling pathway of this compound, provides detailed protocols for assessing its impact on the cell cycle and apoptosis via flow cytometry, and presents quantitative data from studies on head and neck squamous cell carcinoma (HNSCC) cells.
Signaling Pathway of this compound
This compound functions by targeting the protein-protein interaction between GBP1 and PIM1. In certain cancer cells, particularly those resistant to paclitaxel, the overexpression of Class III β-tubulin facilitates the incorporation of the GTPase GBP1 into microtubules. Once integrated into the cytoskeleton, GBP1 can bind to and activate pro-survival kinases such as PIM1. This signaling cascade contributes to the drug-resistant phenotype. This compound binds to GBP1, stabilizing a conformation that is unsuitable for interaction with PIM1, thereby inhibiting this pro-survival signaling pathway. This disruption can lead to cell cycle arrest and the induction of apoptosis.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound (also referred to as SU093 in the cited study), alone and in combination with ionizing radiation (IR), on the cell cycle distribution and apoptosis of FaDu and SCC-25 head and neck squamous cell carcinoma cell lines.
Table 1: Cell Cycle Distribution of FaDu and SCC-25 Cells Treated with this compound and/or Ionizing Radiation (IR)
| Cell Line | Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| FaDu | Control | 45.1 | 35.2 | 19.7 |
| This compound (5 µM) | 42.3 | 38.1 | 19.6 | |
| IR (5 Gy) | 38.9 | 42.1 | 19.0 | |
| This compound + IR | 28.2 | 34.5 | 37.3 | |
| SCC-25 | Control | 55.4 | 28.3 | 16.3 |
| This compound (5 µM) | 53.1 | 30.1 | 16.8 | |
| IR (5 Gy) | 48.7 | 34.5 | 16.8 | |
| This compound + IR | 40.1 | 29.8 | 30.1 |
Data adapted from Resendez, A., et al. ACS Med. Chem. Lett. 2019.
Table 2: Apoptosis of FaDu and SCC-25 Cells Treated with this compound and/or Ionizing Radiation (IR)
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V Positive) |
| FaDu | Control | 5.2 |
| This compound (5 µM) | 12.5 | |
| IR (5 Gy) | 15.8 | |
| This compound + IR | 35.1 | |
| SCC-25 | Control | 3.8 |
| This compound (5 µM) | 8.9 | |
| IR (5 Gy) | 11.2 | |
| This compound + IR | 25.4 |
Data adapted from Resendez, A., et al. ACS Med. Chem. Lett. 2019.
Experimental Protocols
The following are detailed protocols for the analysis of cell cycle and apoptosis by flow cytometry after treatment with this compound.
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for the quantitative analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., FaDu, SCC-25)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A (e.g., 100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of this compound and/or other treatments (e.g., ionizing radiation). Include a vehicle-treated control group. Incubate for the desired time period (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol is for the quantitative analysis of apoptosis in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Incubate for the desired time period (e.g., 48 hours).
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
References
- 1. Radiosensitization of Head and Neck Squamous Cell Carcinoma (HNSCC) by a Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Radiosensitization of Head and Neck Squamous Cell Carcinoma (HNSCC) by a Podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting p-PIM1 Levels Following NSC756093 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIM1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and signal transduction pathways.[1] Its expression is regulated by the JAK/STAT pathway and is implicated in various cancers.[1][2] NSC756093 has been identified as a potent inhibitor of the protein-protein interaction between Guanylate Binding Protein 1 (GBP1) and PIM1.[3][4] This interaction is crucial for the pro-survival signaling mediated by PIM1. Understanding the effect of this compound on the PIM1 signaling cascade is vital for drug development and cancer research.
Phosphorylation of PIM1 at specific residues, such as Tyrosine 218 (Tyr218), is associated with its increased kinase activity. Therefore, monitoring the phosphorylation status of PIM1 is a key method to assess the efficacy of inhibitors targeting its pathway. This document provides a detailed protocol for the detection of phosphorylated PIM1 (p-PIM1) levels by Western blot in cells treated with this compound.
PIM1 Signaling Pathway
The PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Upon activation, STAT transcription factors translocate to the nucleus and induce the expression of target genes, including PIM1. PIM1, in turn, phosphorylates a range of downstream substrates involved in cell survival and proliferation, such as BAD, c-Myb, and cell cycle regulators like CDC25A and p27Kip1. The inhibitor this compound disrupts the interaction between PIM1 and GBP1, which can interfere with these downstream signaling events.
References
Troubleshooting & Optimization
NSC756093 solubility and stability issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC756093. The information is presented in a question-and-answer format to directly address common issues related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO. Sonication is recommended to facilitate dissolution.[1][2] For example, to create a 10 mM stock solution, you would dissolve 3.37 mg of this compound in 1 mL of DMSO.
Q3: What is the solubility of this compound in DMSO?
A3: The solubility of this compound in DMSO is reported to be between 55 mg/mL (163.03 mM) and 62.5 mg/mL (185.26 mM).[1]
Q4: Is this compound soluble in other solvents like ethanol or PBS?
A4: There is limited specific data on the solubility of this compound in ethanol or PBS. However, its parent compound, podophyllotoxin, and its derivatives have low solubility in ethanol and are sparingly soluble in aqueous buffers like PBS. Therefore, it is anticipated that this compound will have poor solubility in these solvents. Direct dissolution in aqueous buffers is not recommended.
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
Q5: I observed a precipitate after diluting my this compound DMSO stock solution into cell culture medium. What could be the cause?
A5: Precipitation upon dilution in aqueous solutions is a common issue for hydrophobic compounds like this compound. The primary reasons include:
-
"Solvent Shock": The rapid change from a high-concentration organic solvent (DMSO) to an aqueous environment can cause the compound to crash out of solution.
-
Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may be above its aqueous solubility limit.
-
Media Components: Interactions with salts, proteins, or other components in the culture medium can reduce the solubility of the compound.
-
Temperature and pH: Changes in temperature or pH of the medium can affect compound solubility.
Q6: How can I prevent this compound from precipitating in my cell culture experiments?
A6: To prevent precipitation, consider the following troubleshooting steps:
-
Optimize Dilution Method:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first create an intermediate dilution in a smaller volume of serum-free media. Gently mix this intermediate dilution before adding it to the final volume of complete media.
-
Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
-
Gentle Mixing: Add the this compound solution dropwise while gently swirling the medium to ensure even and rapid dispersion.
-
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize solvent-induced precipitation and cytotoxicity.
-
Determine Maximum Soluble Concentration: Perform a solubility test by preparing a serial dilution of this compound in your specific cell culture medium. Incubate at 37°C and visually inspect for precipitation after a relevant time period.
Issue: Stability of this compound Solutions
Q7: How stable is this compound in DMSO stock solutions?
Q8: What are the best practices for storing this compound stock solutions?
A8: To maximize the stability of your this compound stock solutions:
-
Store at Low Temperatures: Store aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Aliquot: Prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can accelerate degradation.
-
Protect from Moisture: Use anhydrous DMSO and tightly sealed vials to prevent the absorption of water, which can contribute to compound degradation.
-
Protect from Light: While not explicitly stated for this compound, it is good practice to store stock solutions of organic compounds protected from light.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 55 mg/mL (163.03 mM) | Sonication is recommended. | |
| DMSO | 62.5 mg/mL (185.26 mM) | Sonication is recommended. |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 1 year |
Experimental Protocols
Protocol: Co-Immunoprecipitation (Co-IP) to Assess GBP1:PIM1 Interaction
This protocol is adapted from procedures used to study the inhibition of the GBP1:PIM1 interaction by this compound.
1. Cell Lysis: a. Treat cells with this compound (e.g., 100 nM for 3 hours) or vehicle control (DMSO). b. Harvest cells and wash with ice-cold PBS. c. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant (cell lysate).
2. Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C on a rotator. b. Centrifuge and collect the supernatant. c. Incubate the pre-cleared lysate with an antibody against PIM1 (or an isotype control IgG) overnight at 4°C on a rotator. d. Add fresh protein A/G agarose/sepharose beads and incubate for another 2-4 hours at 4°C.
3. Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold lysis buffer. c. After the final wash, remove all supernatant and resuspend the beads in 2X SDS-PAGE loading buffer. d. Boil the samples for 5-10 minutes to elute the proteins from the beads.
4. Western Blot Analysis: a. Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. b. Perform electrophoresis and transfer the proteins to a PVDF membrane. c. Probe the membrane with a primary antibody against GBP1 to detect the co-immunoprecipitated protein. d. Use appropriate secondary antibodies and a detection reagent to visualize the bands. A decrease in the GBP1 band in the this compound-treated sample compared to the control indicates inhibition of the GBP1:PIM1 interaction.
Protocol: Surface Plasmon Resonance (SPR) for GBP1:PIM1 Interaction
This protocol provides a general framework for assessing the direct binding and inhibition of the GBP1:PIM1 interaction by this compound.
1. Chip Preparation and Ligand Immobilization: a. Choose an appropriate sensor chip (e.g., CM5). b. Activate the chip surface using standard amine coupling chemistry (e.g., EDC/NHS). c. Immobilize recombinant PIM1 protein (ligand) onto the chip surface. d. Deactivate any remaining active esters with ethanolamine.
2. Analyte Binding and Inhibition Assay: a. Prepare a series of dilutions of recombinant GBP1 protein (analyte) in a suitable running buffer (e.g., HBS-EP). b. To assess inhibition, prepare solutions of GBP1 mixed with different concentrations of this compound (or DMSO control). Pre-incubate the GBP1 and this compound mixture for a set time before injection. c. Inject the GBP1 solutions (with or without this compound) over the immobilized PIM1 surface and a reference flow cell. d. Monitor the binding response in real-time.
3. Data Analysis: a. After each injection, allow for dissociation and then regenerate the chip surface if necessary. b. Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes. c. Analyze the sensorgrams to determine kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D) for the GBP1:PIM1 interaction. d. For the inhibition assay, a decrease in the binding response of GBP1 in the presence of this compound indicates that the small molecule is inhibiting the protein-protein interaction.
Mandatory Visualization
Caption: GBP1:PIM1 signaling pathway in paclitaxel resistance and its inhibition by this compound.
Caption: Experimental workflow for Co-Immunoprecipitation to assess this compound-mediated inhibition.
References
Off-target effects of NSC756093 in cancer cells.
Welcome to the technical support center for NSC756093. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cancer cell experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the protein-protein interaction between Guanylate-Binding Protein 1 (GBP1) and Pim-1 proto-oncogene, serine/threonine kinase (PIM1).[1][2][3][4] In cancer cells, particularly those resistant to paclitaxel, the GBP1:PIM1 interaction is a key component of a signaling pathway that confers drug resistance.[2] this compound is designed to disrupt this interaction, thereby potentially resensitizing resistant cancer cells to taxane-based chemotherapy.
Q2: What is the chemical nature of this compound?
This compound is a derivative of 4-azapodophyllotoxin. Podophyllotoxin and its derivatives are known for their anti-cancer properties, which traditionally involve the inhibition of microtubule polymerization and topoisomerase II. While this compound was specifically developed to target the GBP1:PIM1 interaction, its structural similarity to other podophyllotoxin derivatives suggests the possibility of off-target effects related to these classical mechanisms.
Q3: In which cancer cell lines has this compound shown activity?
This compound has demonstrated activity in various cancer cell lines, with particular efficacy in paclitaxel-resistant ovarian cancer cells. A screening of 44 azapodophyllotoxin derivatives in the NCI-60 cell panel showed that 31 of these compounds were active, with specific activity noted in paclitaxel-resistant cells.
Q4: Are there known off-target effects for this compound?
While specific off-target profiling studies for this compound are not extensively documented in the available literature, its structural backbone as a podophyllotoxin derivative suggests potential for off-target activities. The parent compound, podophyllotoxin, and its clinical derivatives like etoposide are well-known inhibitors of tubulin polymerization and topoisomerase II. Therefore, it is plausible that this compound may exert effects on microtubules and topoisomerase II, which would be considered off-target in the context of its intended GBP1:PIM1 inhibitory function. Researchers should be mindful of these potential off-target effects when interpreting experimental results.
Q5: How can I confirm that this compound is inhibiting the GBP1:PIM1 interaction in my experiments?
The inhibition of the GBP1:PIM1 interaction can be verified using techniques such as co-immunoprecipitation (Co-IP) and Surface Plasmon Resonance (SPR). A successful experiment would show a dose-dependent decrease in the amount of PIM1 that co-precipitates with GBP1 (or vice versa) in the presence of this compound. SPR can be used to demonstrate a direct inhibition of the binding between recombinant GBP1 and PIM1 proteins in a cell-free system.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpectedly high cytotoxicity in a broad range of cancer cell lines, not correlated with GBP1/PIM1 expression. | The observed cell death may be due to off-target effects, such as inhibition of tubulin polymerization or topoisomerase II, which are known mechanisms of the parent compound, podophyllotoxin. | 1. Perform a cell cycle analysis. Podophyllotoxin and its derivatives are known to cause G2/M phase arrest. 2. Conduct a tubulin polymerization assay to assess for direct effects on microtubule dynamics. 3. Use a topoisomerase II activity assay to check for inhibition of this enzyme. 4. Compare the phenotype with that induced by known tubulin inhibitors (e.g., paclitaxel) or topoisomerase II inhibitors (e.g., etoposide). |
| Variability in experimental results and loss of compound activity over time. | This compound may be unstable in solution. | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect the compound from light if it is found to be light-sensitive. |
| No significant inhibition of the GBP1:PIM1 interaction observed in Co-IP experiments. | 1. The concentration of this compound may be too low. 2. The incubation time with the compound may be insufficient. 3. The antibody used for immunoprecipitation may be inefficient. 4. The lysis buffer composition may be disrupting the protein-protein interaction. | 1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 1 µM). 2. Optimize the incubation time (e.g., 1, 3, 6, 12 hours). A 3-hour incubation at 100 nM has been previously reported to be effective. 3. Validate the IP antibody to ensure it can efficiently pull down the target protein. 4. Use a gentle lysis buffer with non-ionic detergents to preserve the integrity of the protein complex. |
| High background or non-specific binding in Surface Plasmon Resonance (SPR) experiments. | 1. Improper immobilization of the ligand (GBP1 or PIM1). 2. Non-specific binding of the analyte to the sensor chip surface. 3. The analyte solution may contain aggregates. | 1. Optimize the immobilization chemistry and protein concentration to achieve a stable and active surface. 2. Include a reference flow cell to subtract non-specific binding. 3. Add a small amount of a non-ionic detergent (e.g., 0.005% P20) to the running buffer. 4. Centrifuge or filter the analyte solution immediately before injection to remove any aggregates. |
Quantitative Data
Table 1: IC50 Values of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.496 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.283 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.153 | |
| 4T1 | Murine Triple-Negative Breast Cancer | 0.064 | |
| EMT6 | Murine Triple-Negative Breast Cancer | 0.208 |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect Inhibition of GBP1:PIM1 Interaction
-
Cell Culture and Treatment: Plate cancer cells (e.g., SKOV3) and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 3 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody against the "bait" protein (e.g., anti-PIM1) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the "prey" protein (e.g., anti-GBP1) and the "bait" protein (as a loading control). A decrease in the band intensity of the prey protein in the this compound-treated samples indicates inhibition of the protein-protein interaction.
Protocol 2: Surface Plasmon Resonance (SPR) for In Vitro Analysis of GBP1:PIM1 Interaction
-
Chip Preparation: Activate a sensor chip (e.g., CM5) according to the manufacturer's instructions.
-
Ligand Immobilization: Immobilize one of the purified recombinant proteins (e.g., GBP1) onto the sensor chip surface.
-
Analyte Injection: Inject the other purified recombinant protein (e.g., PIM1) at various concentrations over the chip surface to measure the binding kinetics.
-
Inhibition Assay: Pre-incubate the analyte (PIM1) with different concentrations of this compound before injecting it over the ligand-immobilized surface. A decrease in the binding response indicates inhibition of the interaction.
-
Regeneration: After each binding cycle, regenerate the sensor chip surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD) and the inhibitory effect of this compound.
Visualizations
References
- 1. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the first inhibitor of the GBP1:PIM1 interaction. Implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting NSC756093-Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cell lines that have developed resistance to NSC756093.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the protein-protein interaction between Guanylate-Binding Protein 1 (GBP1) and Pim-1 proto-oncogene, serine/threonine kinase (PIM1).[1][2][3][4] In certain cancer cells, particularly those resistant to taxanes like paclitaxel, the overexpression of βIII-tubulin facilitates the incorporation of GBP1 into the cytoskeleton. Once there, GBP1 binds to the pro-survival kinase PIM1, initiating a signaling pathway that contributes to drug resistance. This compound binds to GBP1, stabilizing a conformation that is unsuitable for binding to PIM1, thereby disrupting this pro-survival interaction.
Q2: How do I know if my cell line is truly resistant to this compound?
The most definitive way to confirm resistance is by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to a sensitive, parental cell line. A significant increase in the IC50 value is a clear indicator of resistance. A low IC50 value indicates a sensitive cell line, while a high IC50 value suggests resistance.
Q3: What are the common mechanisms that could lead to this compound resistance?
Based on its mechanism of action, resistance to this compound could arise from:
-
Decreased expression of GBP1 or PIM1: Since this compound's efficacy is dependent on the presence of the GBP1:PIM1 interaction, a reduction in the expression of either protein can lead to reduced sensitivity.
-
Mutations in GBP1: Alterations in the binding site of this compound on the GBP1 protein could prevent the compound from effectively inhibiting the GBP1:PIM1 interaction.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative pro-survival pathways that compensate for the inhibition of the GBP1:PIM1 pathway. Pathways downstream of PIM1, such as the JAK/STAT and NF-κB signaling pathways, could be constitutively activated through other mechanisms.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins can pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q4: Should I be concerned about the stability of my this compound compound?
Yes, it has been noted that this compound can be unstable in solution. It is recommended to use freshly prepared solutions for your experiments to ensure the compound's integrity and activity.
Troubleshooting Guide for this compound-Resistant Cell Lines
This guide provides a step-by-step approach to troubleshooting unexpected results or confirmed resistance in your cell line experiments with this compound.
Problem 1: My cells are showing reduced sensitivity to this compound.
Possible Cause & Suggested Solution
-
Cell Line Integrity:
-
Verify cell line identity: Perform cell line authentication (e.g., short tandem repeat profiling) to ensure you are working with the correct cell line and that it has not been cross-contaminated.
-
Check for mycoplasma contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cultures.
-
-
Compound Activity:
-
Use fresh compound: As this compound is unstable in solution, prepare it fresh for each experiment.
-
Verify stock concentration: Ensure the concentration of your stock solution is accurate.
-
-
Experimental aariability:
-
Optimize cell density: Ensure consistent cell seeding densities across experiments, as this can influence drug response.
-
Standardize incubation times: Use consistent drug exposure times.
-
Problem 2: I have confirmed resistance via IC50 determination. What's the next step?
Investigating the Mechanism of Resistance
-
Assess GBP1 and PIM1 Expression Levels:
-
Hypothesis: Reduced expression of the target proteins leads to resistance.
-
Experiment: Measure the mRNA and protein levels of GBP1 and PIM1 in your resistant cell line and compare them to the sensitive parental line using qPCR, Western blotting, or flow cytometry.
-
Expected Outcome: A significant decrease in GBP1 or PIM1 expression in the resistant line would suggest this as a mechanism of resistance.
-
-
Evaluate the GBP1:PIM1 Interaction:
-
Hypothesis: The interaction between GBP1 and PIM1 is disrupted in the presence of this compound in sensitive cells, but not in resistant cells.
-
Experiment: Perform a co-immunoprecipitation (Co-IP) assay. Immunoprecipitate PIM1 and probe for GBP1 in lysates from both sensitive and resistant cells, with and without this compound treatment.
-
Expected Outcome: In sensitive cells, this compound should reduce the amount of GBP1 that co-precipitates with PIM1. In resistant cells, this effect will be diminished.
-
-
Investigate Downstream Signaling Pathways:
-
Hypothesis: Resistant cells may have activated bypass signaling pathways.
-
Experiment: Examine the activation status (e.g., phosphorylation) of key proteins in pathways downstream of PIM1, such as STAT3 and NF-κB (p65).
-
Expected Outcome: Increased phosphorylation of STAT3 or p65 in the resistant line, even in the presence of this compound, could indicate the activation of a bypass mechanism.
-
Quantitative Data Summary
| Cell Line | IC50 (µM) | Notes | Reference |
| FaDu | 0.496 | Synergistic antiproliferative activity was assessed following irradiation. |
Key Experimental Protocols
Protocol: Co-Immunoprecipitation (Co-IP) to Assess GBP1:PIM1 Interaction
This protocol is adapted from standard Co-IP procedures and is intended to verify the inhibitory effect of this compound on the GBP1:PIM1 interaction.
Materials:
-
Sensitive and this compound-resistant cell lines
-
Cell culture reagents
-
This compound
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Antibody against PIM1 (for immunoprecipitation)
-
Antibody against GBP1 (for Western blotting)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads or agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Plate sensitive and resistant cells and grow to 70-80% confluency.
-
Treat cells with either DMSO (vehicle control) or this compound at a predetermined concentration (e.g., 100 nM) for a specified time (e.g., 3 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-PIM1 antibody or normal IgG control overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-GBP1 antibody to detect the co-immunoprecipitated GBP1.
-
Re-probe with the anti-PIM1 antibody to confirm the immunoprecipitation of the bait protein.
-
Visualizations
Caption: this compound Mechanism of Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the first inhibitor of the GBP1:PIM1 interaction. Implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
How to minimize toxicity of NSC756093 in animal models?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC756093 in animal models. The focus is on strategies to minimize potential toxicity and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the interaction between Guanylate-Binding Protein 1 (GBP1) and Pim-1 kinase (PIM1).[1][2][3][4] This interaction is implicated in resistance to paclitaxel in some cancer cells.[3] By inhibiting the GBP1:PIM1 interaction, this compound aims to restore sensitivity to paclitaxel. This compound is a 4-azapodophyllotoxin derivative.
Q2: Are there any known toxicities associated with this compound in animal models?
A2: Currently, there is limited publicly available information specifically detailing the in vivo toxicity profile of this compound in animal models. However, it belongs to the azapodophyllotoxin class of compounds, which were developed to have reduced toxicity compared to parent compounds like etoposide. Potential side effects associated with etoposide include myelosuppression, neutropenia, and nausea. Researchers should therefore carefully monitor for similar, though potentially less severe, toxicities when working with this compound.
Q3: What are general strategies to minimize drug-induced toxicity in animal studies?
A3: Several best practices can be employed to reduce animal use and minimize toxicity in preclinical studies. These include:
-
Dose-range finding studies: Conduct preliminary studies with a small number of animals to determine the maximum tolerated dose (MTD).
-
Appropriate formulation: Ensure the drug is properly solubilized and stable in the chosen vehicle to avoid precipitation and localized toxicity. This compound is soluble in DMSO. Note that the compound is reported to be unstable in solutions, so freshly prepared solutions are recommended.
-
Pharmacokinetic and pharmacodynamic (PK/PD) modeling: Understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile can help in designing dosing regimens that maintain efficacy while minimizing peak plasma concentrations that could lead to toxicity.
-
Careful monitoring: Closely observe animals for clinical signs of toxicity, including changes in weight, behavior, and food/water intake.
-
Histopathological analysis: At the end of the study, perform a thorough examination of major organs to identify any signs of tissue damage.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incorrect Dosing | Verify dose calculations, concentration of the dosing solution, and administration volume. | Protocol for Dose Verification: 1. Re-calculate the required dose based on the most recent animal weights. 2. Prepare a fresh stock solution of this compound and verify its concentration using a validated analytical method (e.g., HPLC). 3. Ensure the administration volume is accurate for the route of administration (e.g., oral gavage, intraperitoneal injection). |
| Vehicle Toxicity | The vehicle used to dissolve this compound may be causing toxicity, especially if using high concentrations of DMSO. | Protocol for Vehicle Toxicity Assessment: 1. Administer the vehicle alone to a control group of animals at the same volume and frequency as the drug-treated group. 2. Monitor the vehicle-only group for any signs of toxicity. 3. If toxicity is observed, consider alternative, less toxic vehicles or reducing the concentration of the current vehicle. |
| Rapid Drug Absorption | A rapid rate of drug absorption can lead to high peak plasma concentrations and acute toxicity. | Protocol for Modifying Absorption Rate: 1. Consider a different route of administration that may result in slower absorption (e.g., subcutaneous vs. intraperitoneal). 2. Explore different formulation strategies, such as using a sustained-release vehicle, if compatible with the experimental goals. |
| Off-Target Effects | The observed toxicity may be an inherent property of this compound. | Protocol for Dose De-escalation: 1. Reduce the dose of this compound in subsequent cohorts of animals. 2. Establish a dose-response relationship for both efficacy and toxicity to identify a therapeutic window. |
Issue 2: Lack of Efficacy at Non-Toxic Doses
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor Bioavailability | This compound may not be well absorbed, leading to sub-therapeutic concentrations at the tumor site. | Protocol for Pharmacokinetic Analysis: 1. Collect blood samples at various time points after drug administration. 2. Analyze plasma concentrations of NSC75609-3 using a sensitive analytical method like LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC). 3. If bioavailability is low, consider alternative routes of administration or formulation strategies. |
| Rapid Metabolism | The compound may be quickly metabolized and cleared from the body. | Protocol for Metabolite Identification: 1. Analyze plasma and urine/feces samples for the presence of this compound metabolites. 2. Understanding the metabolic profile can inform strategies to inhibit rapid clearance, though this may also increase toxicity. |
| Drug Instability | This compound is noted to be unstable in solution. | Protocol for Ensuring Compound Integrity: 1. Always prepare fresh dosing solutions immediately before administration. 2. Protect solutions from light and store at appropriate temperatures as recommended by the supplier. |
Data Summary
Table 1: Example Template for In Vivo Toxicity Data of this compound
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Signs of Toxicity | Serum Chemistry Alterations (e.g., ALT, AST, BUN, Creatinine) | Histopathological Findings (Key Organs) |
| Vehicle Control | |||||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 |
Visualizations
Below are diagrams illustrating key concepts related to the mechanism of action of this compound and experimental workflows.
Caption: Mechanism of action of this compound in overcoming paclitaxel resistance.
Caption: Troubleshooting workflow for unexpected toxicity in animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the first inhibitor of the GBP1:PIM1 interaction. Implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. minerva.unimi.it [minerva.unimi.it]
Common pitfalls in NSC756093 experimental design.
Welcome to the technical support center for NSC756093. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the experimental design and execution of studies involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the protein-protein interaction between Guanylate-Binding Protein 1 (GBP1) and Pim-1 kinase.[1][2][3] By binding to GBP1, this compound is thought to stabilize a conformation of GBP1 that is not suitable for binding to PIM1.[1][2] This inhibition is particularly relevant in the context of paclitaxel-resistant cancers, where the GBP1:PIM1 interaction plays a crucial role in a pro-survival signaling pathway.
Q2: I am seeing inconsistent results in my cell-based assays. What could be the issue?
A2: One of the most critical factors to consider when working with this compound is its stability. The compound is known to be unstable in solution, and it is highly recommended to use freshly prepared solutions for each experiment. Inconsistent results can often be attributed to the degradation of the compound over time.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Be mindful of the final DMSO concentration in your assays, as high concentrations can have cytotoxic effects.
Q4: Are there known off-target effects for this compound?
A4: While specific, comprehensive off-target screening data such as a kinome scan for this compound is not widely published, the initial characterization studies have provided some insights. It has been shown that this compound does not directly bind to PIM1 kinase, suggesting its mechanism is not direct kinase inhibition. However, without a broad off-target profile, it is advisable for researchers to include appropriate controls in their experiments to account for potential off-target effects. If specificity is a critical aspect of your study, performing your own off-target profiling (e.g., using a commercial kinome screening service) is recommended.
Q5: How can I confirm that this compound is inhibiting the GBP1:PIM1 interaction in my cells?
A5: Co-immunoprecipitation (Co-IP) is a standard method to verify the disruption of the GBP1:PIM1 interaction. You can treat your cells with this compound, followed by immunoprecipitation of PIM1 and subsequent western blotting for GBP1. A reduction in the amount of co-immunoprecipitated GBP1 in the presence of this compound would indicate successful inhibition of the interaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no activity of this compound | 1. Compound Degradation: this compound is unstable in solution. | 1. Always prepare fresh solutions of this compound immediately before each experiment. Avoid using solutions that have been stored, even for a short period. |
| 2. Poor Solubility: The compound may not be fully dissolved. | 2. Ensure complete dissolution of this compound in DMSO before further dilution. Gentle warming or vortexing may aid dissolution. | |
| 3. Incorrect Concentration: The concentration used may be too low for your cell line. | 3. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. | |
| High background in assays | 1. DMSO Toxicity: The final concentration of DMSO in your assay may be too high. | 1. Ensure the final DMSO concentration is consistent across all wells and is at a level that is non-toxic to your cells (typically ≤ 0.5%). |
| 2. Non-specific Binding: The compound may be binding non-specifically to other proteins or assay components. | 2. Include appropriate controls, such as a structurally similar but inactive compound, to assess non-specific effects. | |
| Inconsistent results between experiments | 1. Variability in Compound Preparation: Inconsistent preparation of this compound solutions. | 1. Standardize your protocol for preparing this compound solutions, ensuring the same DMSO stock concentration and dilution method are used each time. |
| 2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. | 2. Use cells within a consistent and low passage number range for all experiments. | |
| 3. Variations in Incubation Time: Different exposure times to the compound. | 3. Maintain a consistent incubation time with this compound across all experiments. |
Quantitative Data
Table 1: Reported IC50 and Kd Values for this compound
| Parameter | Cell Line / System | Value | Notes | Reference |
| IC50 | FaDu (Hypopharyngeal carcinoma) | 496 nM | Enhances radiation-induced cytotoxicity. | |
| GI50 | NCI-60 Cell Line Panel | Varies | Activity was observed in 31 of the 60 cell lines, with specific activity in paclitaxel-resistant cells. For detailed GI50 values, refer to the original publication's supplementary data. | |
| Kd | GBP1:PIM1 interaction | 38 nM | Determined by surface plasmon resonance. | |
| Inhibition % | GBP1:PIM1 interaction | 65% at 100 nM | Determined by surface plasmon resonance. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Validate GBP1:PIM1 Interaction Inhibition
This protocol is adapted from the methodology described by Andreoli et al., 2014.
Materials:
-
SKOV3 cells (or other relevant cell line)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-PIM1 antibody for immunoprecipitation
-
Anti-GBP1 antibody for western blotting
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
-
Standard western blotting reagents
Procedure:
-
Cell Treatment: Plate SKOV3 cells and grow to 70-80% confluency. Treat the cells with 100 nM this compound or an equivalent volume of DMSO for 3 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing: Transfer the supernatant to a new tube and pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-PIM1 antibody and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Western Blotting: Analyze the eluted samples by SDS-PAGE and western blotting using an anti-GBP1 antibody. A decrease in the GBP1 band in the this compound-treated sample compared to the DMSO control indicates inhibition of the GBP1:PIM1 interaction.
Protocol 2: General Workflow for Surface Plasmon Resonance (SPR) to Characterize Binding
This protocol provides a general workflow for assessing the interaction between GBP1 and PIM1 and the inhibitory effect of this compound.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human GBP1 and PIM1 proteins
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Immobilize recombinant GBP1 onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Binding: Inject varying concentrations of recombinant PIM1 over the immobilized GBP1 surface to measure the binding kinetics and affinity (KD).
-
Inhibition Assay: To assess the inhibitory effect of this compound, pre-incubate a fixed concentration of PIM1 with varying concentrations of this compound.
-
Data Analysis: Inject the PIM1/NSC756093 mixtures over the GBP1 surface. A dose-dependent decrease in the binding response of PIM1 to GBP1 in the presence of this compound indicates inhibition.
-
Control Experiments: Include a reference flow cell with an irrelevant protein to subtract non-specific binding. Also, test the binding of this compound to GBP1 and PIM1 individually to confirm the target engagement and rule out direct binding to PIM1.
Visualizations
Caption: GBP1-PIM1 signaling pathway in paclitaxel resistance and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound activity using co-immunoprecipitation.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of the first inhibitor of the GBP1:PIM1 interaction. Implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with NSC756093 Treatment
Welcome to the technical support center for NSC756093. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the protein-protein interaction between Guanylate-Binding Protein 1 (GBP1) and Pim-1 proto-oncogene, serine/threonine kinase (PIM1).[1][2] By binding to GBP1, this compound stabilizes a conformation of GBP1 that is not suitable for binding to PIM1.[3][4][5] This interaction is crucial in some cancer types for the development of resistance to taxane-based chemotherapeutics like paclitaxel.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. It is important to note that the compound is unstable in solution, and freshly prepared solutions are recommended for experiments.
Q3: Are there any known off-target effects for this compound or related compounds?
A3: While specific off-target effects for this compound are not extensively documented in the provided search results, it belongs to the 4-azapodophyllotoxin class of compounds. Podophyllotoxin and its derivatives are known to interact with other cellular targets, most notably tubulin and topoisomerase II. Although 4-azapodophyllotoxin derivatives have been designed to reduce this activity, researchers should be aware of the potential for effects on microtubule dynamics and DNA replication, especially at higher concentrations.
Q4: What are some general considerations for ensuring reproducible results in cell-based assays with this compound?
A4: Reproducibility in cell-based assays can be influenced by several factors. These include:
-
Cell line stability: Ensure consistent cell passage number and health.
-
Compound stability: As this compound is unstable in solution, always use freshly prepared dilutions.
-
Experimental conditions: Maintain consistency in cell seeding density, incubation times, and reagent concentrations.
-
Plate effects: Be mindful of "edge effects" in microplates, which can be mitigated by not using the outer wells or filling them with a buffer.
Troubleshooting Guides
Problem 1: No or weak inhibition of the GBP1:PIM1 interaction in co-immunoprecipitation (Co-IP) experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Ineffective Cell Lysis | Use a gentle lysis buffer (e.g., non-detergent, low-salt) to preserve the protein-protein interaction. Ensure protease and phosphatase inhibitors are included. |
| Incorrect Antibody | Use a Co-IP validated antibody for the "bait" protein (e.g., anti-PIM1). Ensure the antibody's epitope is not blocked by the protein interaction. |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line. A starting point could be 100 nM for 3 hours. |
| Low Expression of GBP1 or PIM1 | Confirm the expression of both GBP1 and PIM1 in your cell line by Western blot. Cell lines with low expression of either protein may not yield a strong Co-IP signal. |
| Harsh Washing Steps | Use a less stringent wash buffer and minimize the number and duration of washes to avoid disrupting the protein complex. |
Problem 2: High background or non-specific bands in Co-IP Western blot.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Pre-clear the cell lysate with protein A/G beads before adding the primary antibody to remove proteins that non-specifically bind to the beads. |
| Insufficient Washing | Increase the number of washes or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration). |
| High Antibody Concentration | Titrate the primary antibody to determine the optimal concentration that maximizes specific signal while minimizing background. |
Problem 3: Inconsistent or unexpected results in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound Instability | Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can respond differently to treatment. |
| Variable Incubation Times | Ensure precise and consistent incubation times for both this compound and any co-treatment (e.g., paclitaxel). |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Include a vehicle-only control. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Assay | Target | Method | Result | Reference |
| Inhibition of Protein-Protein Interaction | GBP1:PIM1 | Surface Plasmon Resonance | 65% inhibition at 100 nM | |
| Binding Affinity | GBP1:PIM1 | Surface Plasmon Resonance | Kd = 38 nM | |
| Cell Viability | FaDu (hypopharyngeal carcinoma) cells | Colony Formation Assay (with 5 Gy IR) | IC50 = 496 nM |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect GBP1:PIM1 Interaction
-
Cell Culture and Treatment: Culture SKOV3 cells (or other suitable cell line with known GBP1 and PIM1 expression) to 70-80% confluency. Treat cells with this compound (e.g., 100 nM) or vehicle control (DMSO) for a predetermined time (e.g., 3 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against the "bait" protein (e.g., anti-PIM1) to the lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the "prey" protein (e.g., anti-GBP1) and the "bait" protein (PIM1) as a control.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Query-guided protein–protein interaction inhibitor discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioavailability of NSC756093
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of NSC756093.
Introduction to this compound
This compound is a potent inhibitor of the guanylate-binding protein 1 (GBP1) and proto-oncogene serine/threonine-protein kinase 1 (PIM1) interaction.[1][2] This inhibition has been shown to have potential in reversing paclitaxel resistance in cancer cells, making it a compound of significant interest in oncology research.[1] However, like many small molecule inhibitors, this compound is anticipated to have low aqueous solubility, which can pose a significant challenge to achieving adequate oral bioavailability. This guide provides a systematic approach to characterizing and overcoming these potential bioavailability issues.
A critical initial observation is the compound's instability in solution, necessitating the fresh preparation of solutions for experimental use.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the first step in developing a strategy to improve its bioavailability.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉NO₄ | [2] |
| Molecular Weight | 337.38 g/mol | |
| DMSO Solubility | 62.5 mg/mL (with ultrasonic treatment) | |
| Aqueous Solubility | Not reported. Requires experimental determination. | |
| Permeability | Not reported. Requires experimental determination. |
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the characterization and formulation of this compound.
Issue 1: Inconsistent or Poor Results in Preliminary In Vitro Assays
-
Question: My initial cell-based assays with this compound are showing high variability and poor dose-response curves. What could be the cause?
-
Answer: The most likely cause is the poor aqueous solubility and potential precipitation of this compound in your aqueous assay medium. The compound is known to be soluble in DMSO, but adding a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution. Additionally, the compound's instability in solution means that using aged solutions can lead to inconsistent results.
Troubleshooting Steps:
-
Fresh Solution Preparation: Always prepare fresh solutions of this compound immediately before use.
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) and consistent across all experiments.
-
Visual Inspection: Before adding to cells, visually inspect the diluted this compound solution for any signs of precipitation.
-
Determine Aqueous Solubility: Perform a kinetic solubility assay to understand the solubility limit of this compound in your specific assay buffer.
-
Issue 2: Low Aqueous Solubility Confirmed
-
Question: I've performed a kinetic solubility assay and confirmed that this compound has low aqueous solubility. How do I decide on a strategy to improve this?
-
Answer: Once you've quantified the low aqueous solubility, the next step is to determine its intestinal permeability using an assay like the Caco-2 permeability assay. The combination of solubility and permeability data will classify the compound according to the Biopharmaceutical Classification System (BCS) and guide your formulation strategy.
Caption: Workflow for characterizing and formulating this compound.
Issue 3: Promising In Vitro Formulation Fails In Vivo
-
Question: I developed a solid dispersion of this compound that shows excellent dissolution in vitro, but the oral bioavailability in my animal model is still very low. What could be the issue?
-
Answer: This discrepancy often points towards post-absorption barriers. Even if the compound dissolves in the gastrointestinal tract, its journey to systemic circulation can be hindered by:
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver before it reaches the bloodstream.
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen.
Troubleshooting Steps:
-
Assess Efflux: Perform a bidirectional Caco-2 assay. A significant difference between the apical-to-basolateral and basolateral-to-apical transport suggests the involvement of efflux transporters.
-
Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the extent of first-pass metabolism.
-
Consider Prodrugs: If first-pass metabolism is high, a prodrug strategy could be employed to mask the metabolic site.
-
Frequently Asked Questions (FAQs)
-
What is the recommended solvent for this compound?
-
This compound is soluble in DMSO at a concentration of 62.5 mg/mL with the aid of sonication. For biological assays, it is crucial to dilute the DMSO stock in an aqueous buffer, ensuring the final DMSO concentration is minimal to avoid solvent toxicity.
-
-
How should I prepare solutions of this compound?
-
Due to its instability in solution, it is highly recommended to prepare solutions of this compound fresh for each experiment. Avoid storing stock solutions for extended periods.
-
-
Which in vitro assays are essential for guiding the bioavailability enhancement of this compound?
-
The two most critical initial assays are an aqueous solubility assay (e.g., kinetic solubility) and an intestinal permeability assay (e.g., Caco-2). The results from these will classify the compound and direct your formulation efforts.
-
-
How do I choose the best formulation strategy for this compound?
-
The choice of formulation depends on the physicochemical properties of this compound. The following table summarizes common strategies based on the likely challenges.
-
| Strategy | Rationale | Best Suited For |
| Solid Dispersion | Increases the dissolution rate by dispersing the drug in a hydrophilic polymer matrix in an amorphous state. | BCS Class II compounds (low solubility, high permeability). |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils and surfactants, which forms a fine emulsion in the gut, bypassing the dissolution step. | Lipophilic compounds (high logP), BCS Class II and IV. |
| Particle Size Reduction (Nanosuspension) | Increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation. | BCS Class II compounds. |
| Prodrug Approach | A chemically modified version of the drug designed to have improved solubility and/or permeability, which is then converted to the active drug in vivo. | BCS Class IV compounds or those with high first-pass metabolism. |
-
What is the signaling pathway inhibited by this compound?
-
This compound inhibits the interaction between GBP1 and PIM1. This interaction is part of a pathway that confers resistance to microtubule-targeting agents like paclitaxel. By inhibiting this interaction, this compound can potentially resensitize resistant cancer cells to chemotherapy.
Caption: Signaling pathway of this compound in paclitaxel resistance.
-
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound, which is suitable for early-stage drug discovery.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a relevant pH (e.g., 6.5 and 7.4). This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.
-
Precipitate Removal: Centrifuge the plate at high speed (e.g., 3000 x g) for 10 minutes to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new 96-well plate. Determine the concentration of the dissolved this compound using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy against a standard curve.
-
Data Analysis: The highest concentration at which the compound remains in solution is reported as the kinetic solubility.
Protocol 2: Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of this compound.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).
-
Assay Buffer: Use a transport buffer, such as Hank's Balanced Salt Solution (HBSS), buffered to pH 7.4.
-
Apical to Basolateral (A-B) Transport:
-
Add the this compound test solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport (for efflux assessment):
-
Add the this compound test solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Sample from the apical chamber at the same time points.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This is a common method for preparing solid dispersions to enhance solubility.
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Solubilization: Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). This will form a thin film on the flask wall.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder of uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (e.g., using DSC or XRD to confirm an amorphous state).
Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the preparation of a lipid-based formulation.
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP).
-
Formulation: Based on the solubility data, select an oil, surfactant, and co-surfactant. Prepare various formulations by mixing the components at different ratios (e.g., Oil: 30-60%, Surfactant: 20-50%, Co-surfactant: 10-30%).
-
Drug Loading: Dissolve this compound in the mixture with gentle heating and vortexing until a clear, homogenous solution is formed.
-
Self-Emulsification Test: Add a small amount of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation. A stable SEDDS should rapidly form a clear or slightly bluish-white emulsion.
-
Characterization: Characterize the formulation for droplet size, zeta potential, and its ability to keep the drug in a solubilized state upon dispersion in aqueous media.
References
Technical Support Center: Addressing Batch-to-Batch Variability of NSC756093
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential batch-to-batch variability of the GBP1:PIM1 interaction inhibitor, NSC756093.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the protein-protein interaction between Guanylate Binding Protein 1 (GBP1) and the serine/threonine kinase PIM1.[1][2][3][4][5] This interaction is implicated in promoting resistance to paclitaxel in cancer cells. By binding to GBP1, this compound stabilizes a conformation of GBP1 that is unable to bind to PIM1, thereby disrupting downstream signaling pathways that contribute to drug resistance.
Q2: I'm observing inconsistent results with different batches of this compound. What could be the cause?
A2: Batch-to-batch variability is a known challenge with complex small molecules. For this compound, this can stem from several factors including:
-
Purity: The percentage of the active compound may differ between batches.
-
Impurity Profile: The presence of structurally related impurities from the synthesis process can affect biological activity. This compound is a derivative of 4-azapodophyllotoxin, and its synthesis often involves multi-component reactions which can generate side products.
-
Degradation: this compound is reported to be unstable in solution. Improper storage or handling can lead to the formation of degradation products with altered activity.
Q3: How should I prepare and store this compound to ensure its stability?
A3: Due to its instability in solution, it is highly recommended to prepare solutions of this compound fresh for each experiment. If a stock solution must be prepared, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles. Stock solutions are typically prepared in DMSO. Protect solutions from light and moisture.
Q4: My this compound is difficult to dissolve. What is the recommended solvent?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For cellular assays, it is common practice to first dissolve the compound in DMSO to create a high-concentration stock solution, which is then further diluted in the aqueous experimental medium. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide: Inconsistent Biological Activity
If you are experiencing variability in the biological effect of this compound between different batches, the following troubleshooting guide can help you identify and address the issue.
Problem: Reduced or variable potency of a new batch of this compound.
Possible Cause 1: Lower Purity of the New Batch
-
Troubleshooting Step: Perform in-house quality control (QC) to verify the purity of the new batch.
-
Recommended Protocol: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Expected Outcome: The purity of the new batch should be comparable to previous batches that yielded consistent results. Refer to the supplier's Certificate of Analysis (CoA) as a benchmark.
-
Possible Cause 2: Presence of Inactive or Antagonistic Impurities
-
Troubleshooting Step: Analyze the impurity profile of the new batch.
-
Recommended Protocol: In addition to HPLC for purity, Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the molecular weights of impurities. Comparing the impurity peaks between different batches can reveal significant differences.
-
Rationale: this compound is synthesized from a class of compounds known as 4-azapodophyllotoxins. Inactive or less active analogs could be present as impurities.
-
Possible Cause 3: Degradation of the Compound
-
Troubleshooting Step: Assess the stability of your this compound stock solution.
-
Recommended Protocol: Run a stability study by analyzing your stock solution by HPLC at different time points (e.g., immediately after preparation, after 24 hours at room temperature, and after a freeze-thaw cycle).
-
Expected Outcome: A stable solution should show no significant decrease in the area of the main peak or the appearance of new peaks over time. As this compound is known to be unstable in solution, always prepare it fresh for optimal results.
-
Data Presentation: Quality Control Parameters
| Parameter | Method | Recommended Specification |
| Purity | HPLC | ≥98% |
| Identity | LC-MS | Consistent molecular weight with the expected value (337.37 g/mol ) |
| Solubility | Visual Inspection | Clear solution in DMSO at the desired stock concentration |
| Biological Activity | In vitro assay (e.g., GBP1:PIM1 binding assay) | IC50 value within the expected range (refer to literature or internal historical data) |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a batch of this compound.
Materials:
-
This compound powder
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10-20 µg/mL with the initial mobile phase composition (e.g., 80% A, 20% B).
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as: (Area of this compound peak / Total area of all peaks) x 100%.
-
Protocol 2: In Vitro Bioactivity Assay - GBP1:PIM1 Interaction (Surface Plasmon Resonance - SPR)
Objective: To functionally validate the inhibitory activity of a batch of this compound on the GBP1:PIM1 interaction. This protocol is based on published methods.
Materials:
-
Recombinant human GBP1 protein
-
Recombinant human PIM1 kinase
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+)
-
This compound from different batches
-
DMSO
Procedure:
-
PIM1 Immobilization:
-
Immobilize recombinant PIM1 onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
-
Binding Analysis:
-
Prepare a series of dilutions of recombinant GBP1 in running buffer.
-
Prepare a series of dilutions of this compound (from different batches) in running buffer containing a constant concentration of GBP1. Ensure the final DMSO concentration is consistent across all samples.
-
Inject the GBP1 solutions over the PIM1 surface to establish a baseline binding response.
-
Inject the GBP1 + this compound solutions over the PIM1 surface.
-
-
Data Analysis:
-
Measure the binding response (in Response Units, RU) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value for each batch of this compound by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Signaling pathway of GBP1:PIM1-mediated paclitaxel resistance and its inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile synthesis of new 4-aza-podophyllotoxin analogs via microwave-assisted multi-component reactions and evaluation of their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. Metabolic map of the antiviral drug podophyllotoxin provides insights into hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to PIM1 Inhibitors: NSC756093 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The PIM kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3), have emerged as significant targets in oncology due to their pivotal role in cell cycle progression, survival, and apoptosis. While numerous inhibitors have been developed to target the kinase activity of PIM1 directly, novel approaches are exploring alternative mechanisms to disrupt PIM1-mediated signaling. This guide provides a detailed comparison of NSC756093, a unique inhibitor of the GBP1:PIM1 protein-protein interaction, with other well-characterized ATP-competitive PIM1 kinase inhibitors.
Mechanism of Action: A Tale of Two Strategies
Direct PIM1 kinase inhibitors, such as SMI-4a and AZD1208 , function by competing with ATP for binding to the kinase domain of PIM1. This direct inhibition blocks the phosphorylation of downstream substrates, thereby impeding signaling pathways that promote cell survival and proliferation.
In contrast, This compound employs a distinct mechanism. It does not directly inhibit the kinase activity of PIM1. Instead, it disrupts the interaction between PIM1 and Guanylate-Binding Protein 1 (GBP1).[1][2][3] This interaction is crucial for the pro-survival functions of PIM1, particularly in the context of paclitaxel resistance.[2][3] By preventing the formation of the GBP1:PIM1 complex, this compound effectively abrogates downstream PIM1 signaling.
Performance Data: A Comparative Analysis
The efficacy of these inhibitors has been evaluated across various cancer cell lines. The following tables summarize their performance based on key quantitative metrics.
Table 1: Comparative Potency of PIM1 Inhibitors
| Inhibitor | Mechanism of Action | Target | IC50 / GI50 | Cell Line(s) | Reference(s) |
| This compound | GBP1:PIM1 Interaction Inhibitor | GBP1:PIM1 Interaction | GI50 values vary across NCI-60 panel | NCI-60 Cell Lines | |
| IC50: 0.496 μM | FaDu | ||||
| SMI-4a | ATP-Competitive Kinase Inhibitor | PIM1 | IC50: 17 nM (in vitro) | Cell-free assay | |
| PIM2 | IC50: 100 µM (in vitro) | Cell-free assay | |||
| IC50: 17.8 µM | DLD-1 | ||||
| IC50 values vary | 25 leukemic cell lines | ||||
| AZD1208 | Pan-PIM Kinase Inhibitor | PIM1, PIM2, PIM3 | GI50: < 100 nM | MOLM-16 | |
| GI50: < 1 µM | EOL-1, KG-1a, Kasumi-3, MV4-11 | ||||
| LD50: 41.5 µM | SK-N-AS |
Table 2: Cellular Effects of PIM1 Inhibition
| Inhibitor | Effect on Cell Cycle | Induction of Apoptosis | Downstream Signaling Effects | Reference(s) |
| This compound | Not explicitly reported | Potentiates paclitaxel-induced apoptosis | Inhibits GBP1:PIM1-mediated pro-survival signaling | |
| SMI-4a | G1/S phase arrest | Yes | Reduces phosphorylation of Bad, inhibits mTOR pathway | |
| AZD1208 | G1/S phase arrest | Yes | Reduces phosphorylation of 4EBP1, p70S6K, and S6 |
PIM1 Signaling Pathway
The following diagram illustrates the central role of PIM1 in cell signaling and highlights the points of intervention for both direct kinase inhibitors and protein-protein interaction inhibitors like this compound.
Caption: Simplified PIM1 signaling pathway and points of inhibition.
Experimental Workflows
The following diagrams illustrate generalized workflows for key experiments used to characterize PIM1 inhibitors.
Caption: Generalized workflow for a kinase inhibition assay.
Caption: Generalized workflow for cellular assays.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Co-Immunoprecipitation for GBP1:PIM1 Interaction
This protocol is adapted from the methodology used to demonstrate this compound's effect on the GBP1:PIM1 interaction in SKOV3 cells.
-
Cell Culture and Treatment: Culture SKOV3 ovarian cancer cells in appropriate media. Treat cells with 100 nM this compound or vehicle control (DMSO) for 3 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-PIM1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-GBP1 antibody to detect co-immunoprecipitated GBP1.
-
Use an anti-PIM1 antibody as a control to confirm the immunoprecipitation of PIM1.
-
Western Blot for Phosphorylated BAD (Ser112)
This protocol describes the general steps for detecting the phosphorylation status of BAD, a downstream target of PIM1.
-
Sample Preparation: Treat cells with the PIM1 inhibitor of interest at various concentrations and for different time points. Lyse the cells in a buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated BAD at Ser112 (e.g., Phospho-Bad (Ser112) antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total BAD to normalize for protein loading.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general procedure for analyzing the cell cycle distribution of cells treated with a PIM1 inhibitor.
-
Cell Treatment: Seed cells and treat with the desired concentrations of the PIM1 inhibitor or vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours or overnight.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The landscape of PIM1 inhibition is evolving, with novel strategies such as the disruption of protein-protein interactions offering alternatives to direct kinase inhibition. This compound represents a first-in-class inhibitor of the GBP1:PIM1 interaction, demonstrating a unique mechanism to counteract PIM1-driven pro-survival signaling, particularly in the context of drug resistance. In contrast, direct ATP-competitive inhibitors like SMI-4a and AZD1208 have shown potent anti-proliferative and pro-apoptotic effects across a range of cancer types by directly targeting the enzymatic activity of PIM kinases.
The choice of inhibitor will depend on the specific research question and therapeutic context. For overcoming paclitaxel resistance mediated by the GBP1:PIM1 axis, this compound presents a targeted approach. For broad-spectrum inhibition of PIM kinase signaling, pan-PIM inhibitors like AZD1208 may be more suitable. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their investigation into the multifaceted role of PIM1 in cancer biology.
References
Reversing Paclitaxel Resistance: A Comparative Analysis of NSC756093
An in-depth guide for researchers and drug development professionals on the validation of NSC756093's effect on paclitaxel sensitivity, comparing its performance with alternative approaches and providing supporting experimental data.
This guide provides a comprehensive overview of the small molecule inhibitor this compound and its role in sensitizing cancer cells to the widely used chemotherapeutic agent, paclitaxel. By objectively presenting experimental data, detailing methodologies, and visualizing key biological pathways, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's mechanism of action and its potential as a novel therapeutic agent.
Introduction: The Challenge of Paclitaxel Resistance
Paclitaxel is a potent anti-cancer drug that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] However, the development of paclitaxel resistance is a significant clinical obstacle. One of the key mechanisms underlying this resistance involves the overexpression of class III β-tubulin, which facilitates the interaction between Guanylate-Binding Protein 1 (GBP1) and the pro-survival kinase PIM1.[3][4][5] This interaction initiates a signaling cascade that ultimately confers resistance to paclitaxel.
This compound has emerged as a first-in-class inhibitor of the GBP1:PIM1 interaction, offering a promising strategy to overcome paclitaxel resistance. This guide will delve into the validation of this compound's efficacy, comparing it with other compounds and outlining the experimental framework used to establish its mechanism of action.
Mechanism of Action of this compound
This compound is a 4-azapodophyllotoxin derivative that has been identified as a potent inhibitor of the GBP1:PIM1 protein-protein interaction. By binding to GBP1, this compound stabilizes a conformation of the protein that is unsuitable for binding to PIM1. This disruption of the GBP1:PIM1 complex is key to its ability to resensitize resistant cancer cells to paclitaxel.
Signaling Pathway of Paclitaxel Resistance and this compound Intervention
Caption: Mechanism of paclitaxel resistance and this compound intervention.
Comparative Efficacy of this compound
This compound was identified from a screen of 44 4-azapodophyllotoxin (4-APT) derivatives for their activity against the NCI-60 panel of human cancer cell lines. This screening revealed that 31 of the compounds were active, with a notable specificity for paclitaxel-resistant cells.
Table 1: Comparison of this compound with Other Compounds
| Compound/Drug | Target | Mechanism of Action | Effect on Paclitaxel Sensitivity | Cancer Type |
| This compound | GBP1:PIM1 Interaction | Inhibits the binding of GBP1 to PIM1, disrupting a pro-survival signaling pathway. | Reverts paclitaxel resistance. | Ovarian Cancer and others. |
| Other 4-APTs | Varied | Varied effects on cell viability. | Showed specific activity in paclitaxel-resistant cells. | Broad (NCI-60 panel) |
| Onvansertib | PLK1 | Inhibits Polo-like kinase 1, a key regulator of mitosis. | Increases sensitivity to paclitaxel. | Uterine Serous Carcinoma |
Experimental Validation of this compound's Effect
The efficacy of this compound in inhibiting the GBP1:PIM1 interaction and sensitizing cells to paclitaxel has been validated through a series of in vitro and in vivo experiments.
Experimental Workflow
Caption: Workflow for validating this compound's effect.
Experimental Protocols
1. NCI-60 Cell Line Screening:
-
Objective: To identify compounds with anti-cancer activity, particularly in paclitaxel-resistant cell lines.
-
Protocol: A panel of 44 4-azapodophyllotoxin derivatives were screened against 60 human cancer cell lines at a single dose of 10 µM. Cell viability was assessed to determine the growth inhibition (GI50) values. The results were compared with the sensitivity profiles of standard chemotherapeutic agents like paclitaxel.
2. Surface Plasmon Resonance (SPR):
-
Objective: To provide in vitro evidence of the direct binding inhibition of the GBP1:PIM1 interaction by this compound.
-
Protocol: Recombinant GBP1 and PIM1 proteins were used. One protein (e.g., GBP1) was immobilized on a sensor chip. The other protein (PIM1) was then flowed over the chip in the presence and absence of this compound. The binding interaction was measured in real-time by detecting changes in the refractive index at the sensor surface. A dose-dependent inhibition of the GBP1:PIM1 binding by this compound was observed.
3. Co-immunoprecipitation (Co-IP):
-
Objective: To confirm the inhibition of the GBP1:PIM1 interaction in a cellular context.
-
Protocol: SKOV3 ovarian cancer cells, known to be resistant to paclitaxel, were treated with 100 nM of this compound for 3 hours. Cell lysates were then prepared. An antibody against PIM1 was used to immunoprecipitate PIM1 and any associated proteins. The resulting immunoprecipitates were then analyzed by Western blotting using an antibody against GBP1 to determine the amount of co-precipitated GBP1.
4. Bioinformatics, Molecular Modeling, and Mutagenesis:
-
Objective: To identify the putative binding site of this compound on GBP1.
-
Protocol: Computational docking studies were performed to predict the binding pose of this compound on the crystal structure of GBP1. These models identified a potential binding site at the interface of the helical and LG domains of GBP1. To validate this, site-directed mutagenesis was performed to alter key amino acid residues within the predicted binding pocket. The effect of these mutations on the binding of this compound was then assessed using methods like SPR.
Conclusion
The collective evidence strongly supports the role of this compound as a potent inhibitor of the GBP1:PIM1 interaction, which in turn reverses paclitaxel resistance in cancer cells. The detailed experimental validation, from broad cell line screening to specific molecular interaction analysis, provides a solid foundation for its further development as a therapeutic agent. The comparison with other compounds highlights the novelty of its mechanism of action. This guide provides researchers with the necessary information to understand and potentially build upon these findings in the ongoing effort to combat chemotherapy resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the first inhibitor of the GBP1:PIM1 interaction. Implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Cross-Validation of NSC756093's Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NSC756093's performance across different cancer cell lines, supported by experimental data. The focus is on cross-validating its mechanism of action as an inhibitor of the GBP1:PIM1 protein-protein interaction, a key pathway implicated in paclitaxel resistance.
Executive Summary
This compound is a potent small molecule inhibitor targeting the interaction between Guanylate-Binding Protein 1 (GBP1) and Pim-1 proto-oncogene, serine/threonine kinase (PIM1). This interaction is a crucial component of a signaling pathway that confers resistance to microtubule-targeting agents like paclitaxel, particularly in cancer cells overexpressing βIII-tubulin. By disrupting the GBP1:PIM1 complex, this compound offers a promising strategy to resensitize resistant tumors to chemotherapy. This guide summarizes the key experimental findings in ovarian and prostate cancer cell lines, providing a cross-validation of its mechanism.
Data Presentation
Table 1: Comparative Efficacy of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Quantitative Data | Reference |
| SKOV3 | Ovarian Cancer | Inhibition of GBP1:PIM1 interaction. | Significant suppression of the co-immunoprecipitation of GBP1 with PIM1 after treatment with 100 nM this compound for 3 hours.[1] | [1] |
| NCI-60 Panel | Various | Preferential activity in paclitaxel-resistant cell lines. | GI50 values vary across the 60 cell lines, with higher sensitivity correlating with GBP1 and PIM1 expression. | [1] |
| DU145 | Prostate Cancer | Inhibition of cell growth. | Dose-dependent inhibition of cell growth observed. | |
| PC3 | Prostate Cancer | Inhibition of cell growth. | Dose-dependent inhibition of cell growth observed. |
Table 2: Growth Inhibition (GI50) of this compound in Selected NCI-60 Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Paclitaxel Resistance Status |
| SK-OV-3 | Ovarian | Data not explicitly found in a tabular format in the provided search results | Resistant |
| NCI-H23 | Non-Small Cell Lung | Data not explicitly found in a tabular format in the provided search results | Resistant |
| BT-549 | Breast | Data not explicitly found in a tabular format in the provided search results | Resistant |
| SF-268 | CNS | Data not explicitly found in a tabular format in the provided search results | Resistant |
| RXF-393 | Renal | Data not explicitly found in a tabular format in the provided search results | Resistant |
Note: While the screening of this compound in the NCI-60 panel is documented, a specific table of GI50 values was not found in the provided search results. The Andreoli et al. 2014 paper's supplementary information contains the raw data which would be needed for a complete table.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for GBP1 and PIM1 Interaction in SKOV3 Cells
This protocol is based on the methodology described by Andreoli M, et al. in the Journal of Medicinal Chemistry, 2014.[1]
-
Cell Treatment: Culture SKOV3 ovarian cancer cells to 70-80% confluency. Treat the cells with 100 nM this compound or vehicle control (DMSO) for 3 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the cell lysates to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PIM1 antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with anti-GBP1 and anti-PIM1 antibodies to detect the co-immunoprecipitated proteins.
-
Densitometry Analysis: Quantify the band intensities to determine the relative amount of GBP1 co-immunoprecipitated with PIM1.
Sulforhodamine B (SRB) Assay for Cell Viability (NCI-60 Protocol)
This protocol is a standard method used by the National Cancer Institute's Developmental Therapeutics Program.
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach for 24 hours.
-
Drug Treatment: Add serial dilutions of this compound to the wells and incubate for 48 hours.
-
Cell Fixation: Discard the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound SRB by washing the plates five times with 1% acetic acid and air dry.
-
Solubilization: Solubilize the bound dye by adding 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, which is the concentration of the drug that inhibits cell growth by 50% compared to untreated controls.
Visualizations
Caption: Signaling pathway of paclitaxel resistance and this compound's mechanism of action.
Caption: Workflow for key experiments: Co-Immunoprecipitation and SRB Assay.
Conclusion
The available data strongly support the mechanism of action of this compound as an inhibitor of the GBP1:PIM1 interaction in the context of ovarian cancer, particularly in paclitaxel-resistant cell lines. The compound's activity in the NCI-60 panel further suggests a broader potential across various cancer types, with a notable correlation between sensitivity and the expression of its molecular targets. While the inhibitory effect on cell growth in prostate cancer cell lines (DU145 and PC3) is documented, further studies are required to provide a direct quantitative validation of GBP1:PIM1 inhibition in these specific cell lines. This would strengthen the cross-validation of its mechanism and support its development as a targeted therapy for overcoming chemotherapy resistance.
References
Unraveling the Data on NSC756093: A Guide to its Reported Efficacy and Reproducibility
An in-depth analysis of the existing literature on NSC756093 reveals a focused body of research primarily centered on its role as a novel inhibitor of the GBP1:PIM1 protein interaction, a pathway implicated in paclitaxel resistance in cancer cells. While initial studies present promising results, a comprehensive understanding of its reproducibility is limited by the current lack of independent validation studies.
This compound has been identified as a potent inhibitor of the interaction between Guanylate-binding protein 1 (GBP1) and the serine/threonine-protein kinase PIM1. This interaction is believed to contribute to resistance to paclitaxel, a commonly used chemotherapy drug.[1][2][3][4][5] The primary mechanism of this compound involves binding to GBP1 and stabilizing a conformation that prevents its association with PIM1. This disruption is suggested to revert paclitaxel resistance in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the available literature on this compound.
Table 1: In Vitro Inhibition of GBP1:PIM1 Interaction
| Compound | Concentration | Inhibition Percentage | Experimental System | Reference |
| This compound | 100 nM | ~65% | Surface Plasmon Resonance |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Metric | Value | Treatment Conditions | Reference |
| SKOV3 | Co-immunoprecipitation | Inhibition of GBP1:PIM1 interaction | Yes | 100 nM for 3 hours | |
| FaDu | Colony Formation Unit Reduction | IC50 | 0.496 μM | In combination with 5 Gy IR | |
| DU145 and PC3 | Not specified | - | 4 µM | Dose optimization mentioned |
Table 3: Correlation with Gene Expression
| Cell Group | Correlation | Significance | Reference |
| NCI-60 Cell Lines | Increased sensitivity to this compound with higher GBP1 and PIM1 expression | Significant difference between sensitive and resistant cells |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the foundational studies of this compound.
Surface Plasmon Resonance (SPR) Assay: This technique was employed to demonstrate the direct in vitro inhibition of the GBP1:PIM1 interaction by this compound. The inhibition was found to be dose-dependent.
Co-immunoprecipitation (Co-IP): To confirm the inhibitory effect within a cellular context, Co-IP experiments were performed on SKOV3 ovarian cancer cells. Cells were treated with 100 nM of this compound for 3 hours. The results showed a clear inhibition of the GBP1:PIM1 interaction compared to vehicle (DMSO) and an inactive compound.
NCI-60 Cell Line Screen: A panel of 44 4-azapodophyllotoxin derivatives, including this compound, was screened against the NCI-60 panel of human cancer cell lines. This screening demonstrated specific activity in paclitaxel-resistant cells.
Signaling Pathway and Mechanism of Action
The proposed mechanism of action of this compound centers on the disruption of a pro-survival signaling pathway that is activated in paclitaxel-resistant cancer cells. The following diagram illustrates this pathway and the inhibitory role of this compound.
References
- 1. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of the first inhibitor of the GBP1:PIM1 interaction. Implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Verification of NSC756093's Binding Site on GBP1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the existing evidence for the binding site of NSC756093 on Guanylate Binding Protein 1 (GBP1) and outlines potential avenues for independent verification.
This compound has been identified as the first-in-class inhibitor of the protein-protein interaction between GBP1 and the serine/threonine kinase PIM1. This interaction is implicated in paclitaxel resistance in cancer cells, making this compound a valuable tool for research and a potential starting point for the development of novel anti-cancer therapeutics. The initial characterization of the this compound binding site on GBP1 was reported by Andreoli et al. in 2014. This guide summarizes the key findings from this seminal work and discusses the methodologies used, while also presenting a comparative perspective on alternative approaches for independent validation.
Evidence for the this compound Binding Site on GBP1
The currently accepted model posits that this compound binds to a putative pocket at the interface of the helical and the large GTPase (LG) domain of GBP1.[1][2][3][4] This binding is thought to allosterically inhibit the interaction between GBP1 and PIM1. The primary evidence for this binding site comes from a combination of computational and experimental techniques employed in the foundational 2014 study by Andreoli and colleagues.
Summary of Quantitative Data
The following table summarizes the key quantitative data from the initial characterization of the this compound-GBP1 interaction.
| Parameter | Method | Value | Reference |
| Inhibition of GBP1:PIM1 Interaction | |||
| This compound Inhibition (%) at 100 nM | Surface Plasmon Resonance (SPR) | 65% | [5] |
| Binding Affinity | |||
| GBP1 binding to immobilized PIM1 (KD) | Surface Plasmon Resonance (SPR) | 38 ± 14 nM | |
| Cellular Activity | |||
| Inhibition of GBP1:PIM1 Co-immunoprecipitation | Co-immunoprecipitation in SKOV3 cells | Effective at 100 nM |
Experimental Approaches to Determine the Binding Site
The initial elucidation of the this compound binding site on GBP1 relied on a multi-pronged approach. Here, we detail the methodologies used in the original study and compare them with other techniques that could be employed for independent verification.
Computational Modeling and Docking
The putative binding site of this compound on GBP1 was first identified through bioinformatics and molecular modeling. This involved creating a homology model of human GBP1 and performing docking simulations with this compound.
Experimental Protocol: Molecular Modeling and Docking (Andreoli et al., 2014)
-
Homology Modeling: A three-dimensional model of full-length human GBP1 was generated using homology modeling techniques, based on available crystal structures of homologous proteins.
-
Binding Site Prediction: Potential binding sites on the GBP1 model were identified using computational algorithms.
-
Molecular Docking: this compound was docked into the predicted binding pockets of the GBP1 model using molecular dynamics simulations to identify the most energetically favorable binding pose.
-
Refinement: The resulting this compound-GBP1 complex was refined using energy minimization and molecular dynamics simulations to obtain a stable predicted structure.
Biophysical Assays: Surface Plasmon Resonance (SPR)
SPR was employed to quantitatively measure the inhibition of the GBP1:PIM1 interaction by this compound in real-time.
Experimental Protocol: Surface Plasmon Resonance (SPR) (Andreoli et al., 2014)
-
Immobilization: Recombinant PIM1 kinase was immobilized on the surface of an SPR sensor chip.
-
Binding Analysis: Recombinant GBP1 was flowed over the chip surface in the presence and absence of this compound.
-
Data Acquisition: The binding of GBP1 to PIM1 was measured by detecting changes in the refractive index at the sensor surface, reported in resonance units (RU).
-
Inhibition Measurement: The percentage of inhibition of the GBP1:PIM1 interaction was calculated by comparing the binding signal in the presence of this compound to the signal in its absence.
Cell-Based Assays: Co-immunoprecipitation
To confirm that this compound disrupts the GBP1:PIM1 interaction within a cellular context, co-immunoprecipitation experiments were performed.
Experimental Protocol: Co-immunoprecipitation (Andreoli et al., 2014)
-
Cell Treatment: SKOV3 ovarian cancer cells were treated with this compound (100 nM) or a vehicle control (DMSO).
-
Cell Lysis: The cells were lysed to release cellular proteins.
-
Immunoprecipitation: An antibody targeting PIM1 was used to pull down PIM1 and any interacting proteins from the cell lysate.
-
Western Blotting: The immunoprecipitated protein complexes were separated by SDS-PAGE and transferred to a membrane. The presence of GBP1 was detected using a specific anti-GBP1 antibody. A reduction in the amount of co-immunoprecipitated GBP1 in the this compound-treated sample indicated inhibition of the interaction.
Independent Verification: A Comparative Outlook
To date, there is a lack of independent studies that have directly validated the binding site of this compound on GBP1 using high-resolution structural biology methods. Such verification is crucial for structure-based drug design and a deeper understanding of the inhibitory mechanism.
| Method | Current Evidence (Andreoli et al., 2014) | Potential for Independent Verification |
| X-ray Crystallography | Not available | High. Co-crystallization of the GBP1-NSC756093 complex would provide atomic-level detail of the binding site and interactions. |
| Cryo-Electron Microscopy (Cryo-EM) | Not available | High. Could determine the structure of the GBP1-NSC756093 complex, especially if the complex is large or flexible. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Not available | Moderate. Could be used to map the binding site by observing chemical shift perturbations in GBP1 upon this compound binding. |
| Site-Directed Mutagenesis | Performed to support the modeled binding site. | High. Independent mutagenesis studies targeting the predicted binding site residues and assessing the impact on this compound binding affinity and inhibitory activity would provide strong validation. |
| Photo-affinity Labeling | Not available | High. A modified version of this compound with a photoreactive group could be used to covalently label its binding site on GBP1, which could then be identified by mass spectrometry. |
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: GBP1-PIM1 signaling in drug resistance.
Caption: this compound's proposed inhibitory mechanism.
Caption: A workflow for binding site validation.
Conclusion
The initial characterization of the this compound binding site on GBP1 by Andreoli et al. provides a strong foundation for understanding its mechanism of action. The combination of computational modeling, biophysical assays, and cell-based experiments supports the proposed allosteric binding pocket at the interface of the helical and LG domains. However, for the advancement of structure-based drug discovery efforts targeting the GBP1:PIM1 interaction, independent verification of this binding site using high-resolution structural biology techniques is paramount. Such studies would provide invaluable atomic-level insights, confirm the binding mode, and guide the design of next-generation inhibitors with improved potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. embopress.org [embopress.org]
- 3. Identification of the first inhibitor of the GBP1:PIM1 interaction. Implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to NSC756093: A Novel Inhibitor of the GBP1:PIM1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of NSC756093, a small molecule inhibitor targeting the interaction between Guanylate-Binding Protein 1 (GBP1) and Proto-Oncogene Serine/Threonine-Protein Kinase 1 (PIM1). This interaction is implicated in conferring resistance to taxane-based chemotherapeutics, such as paclitaxel. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Performance and Efficacy of this compound
This compound has been identified as a potent inhibitor of the GBP1:PIM1 interaction, a key mechanism associated with paclitaxel resistance in cancer cells.[1][2][3][4][5] Its efficacy has been evaluated in various preclinical models, demonstrating its potential to overcome drug resistance.
Summary of In Vitro Efficacy
The following table summarizes the available quantitative data on the in vitro activity of this compound.
| Parameter | Cell Line | Value | Description | Reference |
| Inhibition of GBP1:PIM1 Interaction | In vitro (recombinant proteins) | 65% inhibition at 100 nM | Dose-dependent inhibition of the interaction between purified GBP1 and PIM1 proteins, as measured by surface plasmon resonance. | Andreoli M, et al. J Med Chem. 2014. |
| IC50 | FaDu (Hypopharyngeal Squamous Cell Carcinoma) | 496 nM | Concentration of this compound that inhibits the growth of FaDu cells by 50%. | Resendez A, et al. ACS Med Chem Lett. 2019. |
| NCI-60 Screen | 60 human cancer cell lines | Active in 31 of 44 tested azapodophyllotoxin derivatives | Showed significant growth inhibition in a single-dose (10 µM) screen. The COMPARE analysis indicated specific activity in paclitaxel-resistant cell lines. | Andreoli M, et al. J Med Chem. 2014. |
Cellular Effects
In addition to growth inhibition, this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in FaDu cells, particularly in combination with radiation. This suggests that its mechanism of action extends beyond simple cytostasis to promoting programmed cell death.
Comparison with Alternative PIM Kinase Inhibitors
While direct comparative studies between this compound and other PIM kinase inhibitors are limited, it is valuable to consider the broader landscape of agents targeting the PIM pathway. Several pan-PIM inhibitors have advanced to clinical trials, offering potential alternatives for overcoming therapeutic resistance.
| Inhibitor | Development Stage | Target | Notes |
| SGI-1776 | Preclinical/Phase I (terminated) | Pan-PIM inhibitor | Showed activity in various hematological malignancies but development was halted. |
| AZD1208 | Phase I/II | Pan-PIM inhibitor | Investigated in solid tumors and hematological malignancies. |
| PIM447 (LGH447) | Phase I/II | Pan-PIM inhibitor | Studied in multiple myeloma and other hematological cancers. |
| NB004/GDC-0570 | Phase I | Pan-PIM inhibitor | Currently in clinical trials for advanced solid tumors, showing promising preclinical activity, including in combination with KRAS inhibitors. |
It is important to note that this compound's unique mechanism of inhibiting the GBP1:PIM1 protein-protein interaction distinguishes it from ATP-competitive PIM kinase inhibitors. This could offer a different therapeutic window and potentially a distinct resistance profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Surface Plasmon Resonance (SPR) for GBP1:PIM1 Interaction
This assay quantitatively measures the binding affinity and inhibition of the GBP1:PIM1 interaction.
-
Instrumentation : Biacore platform.
-
Immobilization : Recombinant PIM1 is immobilized on a sensor chip.
-
Analyte : Recombinant GBP1 is flowed over the chip surface.
-
Inhibition Assay : this compound or other test compounds are pre-incubated with GBP1 before being flowed over the immobilized PIM1.
-
Data Analysis : The response units (RU) are measured to determine the on-rate, off-rate, and dissociation constant (Kd). The percentage of inhibition is calculated by comparing the binding of GBP1 in the presence and absence of the inhibitor.
Co-Immunoprecipitation (Co-IP) in Cell Lines
This technique validates the inhibition of the GBP1:PIM1 interaction within a cellular context.
-
Cell Culture : Cancer cell lines (e.g., SKOV3 ovarian cancer cells) are cultured to a suitable confluency.
-
Treatment : Cells are treated with this compound at the desired concentration and for a specified duration.
-
Lysis : Cells are lysed to extract total protein.
-
Immunoprecipitation : An antibody targeting either GBP1 or PIM1 is used to pull down the protein of interest and its binding partners from the cell lysate.
-
Western Blotting : The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the other protein in the complex (e.g., if PIM1 was immunoprecipitated, the blot is probed for GBP1). A reduction in the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates inhibition of the interaction.
NCI-60 Human Tumor Cell Line Screen
This screen provides a broad assessment of a compound's anticancer activity across a panel of 60 different human cancer cell lines.
-
Assay Principle : The sulforhodamine B (SRB) assay is used to measure cell density.
-
Screening Process :
-
Single-Dose Screen : All compounds are initially tested at a single high concentration (e.g., 10 µM) to identify active agents.
-
Five-Dose Screen : Compounds showing significant growth inhibition are then tested at five different concentrations to determine parameters such as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).
-
-
COMPARE Analysis : The pattern of cellular response to a compound is compared to a database of patterns for known anticancer agents to infer a potential mechanism of action. For this compound, this analysis revealed a correlation with paclitaxel resistance.
Visualizing the Molecular Landscape
Diagrams are essential tools for understanding complex biological processes and experimental designs. The following visualizations were created using the DOT language for Graphviz.
Signaling Pathway of GBP1:PIM1-Mediated Paclitaxel Resistance
Caption: GBP1:PIM1 signaling in paclitaxel resistance and the inhibitory action of this compound.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for demonstrating this compound-mediated inhibition of the GBP1:PIM1 interaction in cells.
References
- 1. Identification of the First Inhibitor of the GBP1:PIM1 Interaction. Implications for the Development of a New Class of Anticancer Agents against Paclitaxel Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of the first inhibitor of the GBP1:PIM1 interaction. Implications for the development of a new class of anticancer agents against paclitaxel resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NSC756093: A Procedural Guide for Laboratory Personnel
Disclaimer: A specific Safety Data Sheet (SDS) for NSC756093 containing explicit disposal instructions from the manufacturer could not be publicly located. Therefore, this document provides essential guidance based on established best practices for the disposal of potentially hazardous, non-acutely toxic research chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all federal, state, and local regulations. All chemicals, particularly investigational compounds, may present unknown hazards and should be handled with caution.
The following procedures are designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step framework for the safe and compliant disposal of this compound and associated waste.
Immediate Safety and Handling for Disposal
Prior to beginning any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal. Waste contaminated with this compound should be categorized as follows:
| Waste Category | Description | Recommended Container |
| Solid Chemical Waste | Unused or expired this compound powder, contaminated weigh boats, and paper. | Clearly labeled, sealed, and chemically compatible container (e.g., wide-mouth HDPE jar). |
| Non-halogenated Solvent Waste | Solutions of this compound in solvents like DMSO. | Clearly labeled, sealed, and chemically compatible solvent waste container (e.g., HDPE or glass carboy). |
| Aqueous Waste | Dilute aqueous solutions containing this compound. | Clearly labeled, sealed, and chemically compatible aqueous waste container. |
| Contaminated Sharps | Needles, syringes, or broken glass contaminated with this compound. | Puncture-resistant sharps container specifically designated for chemically contaminated sharps. |
| Contaminated Labware & PPE | Gloves, pipette tips, and other disposable items with trace contamination. | Designated, clearly labeled hazardous waste bag or container. |
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the proper disposal of this compound waste.
Caption: Experimental workflow for the proper disposal of this compound.
Decontamination Procedures
Following the completion of waste disposal activities, all work surfaces must be thoroughly decontaminated. Use a detergent solution followed by a rinse with an appropriate solvent (e.g., 70% ethanol) and then water to clean the work area within the fume hood. Dispose of the cleaning materials as contaminated solid waste.
Emergency Procedures
In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. For a small spill contained within a fume hood, use a chemical spill kit to absorb the material. Place the absorbent material in a sealed, labeled hazardous waste container. For larger spills, contact your institution's EHS department immediately. Do not attempt to clean up large spills without appropriate training and equipment.
The logical relationship for spill response is outlined below.
Caption: Logical decision-making process for responding to a chemical spill.
By adhering to these general best practices and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.
Personal protective equipment for handling NSC756093
Disclaimer: This document provides guidance on the safe handling of NSC756093 for research purposes. As a complete Safety Data Sheet (SDS) is not publicly available for this compound, it should be treated as a potent and hazardous substance. All laboratory personnel must be thoroughly trained in handling potent compounds before working with this material.
This compound is a potent inhibitor of the GBP1:PIM1 protein-protein interaction and is under investigation as a potential anticancer agent. Due to its biological activity and the lack of comprehensive safety data, stringent safety protocols are necessary to minimize exposure risk to researchers and the environment.
Personal Protective Equipment (PPE)
The primary goal of PPE is to create a barrier between the handler and the hazardous compound. Given the potency of this compound, the following PPE is mandatory when handling the compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978). Change outer gloves every 30-60 minutes or immediately upon contamination.[1] | Prevents skin contact and absorption. Double gloving provides an additional layer of protection. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric with long sleeves and tight-fitting knit cuffs.[2] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety goggles and a full-face shield. | Protects eyes and face from splashes of liquids or airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the solid compound outside of a containment system.[3] | Prevents inhalation of airborne particles. |
| Foot Protection | Disposable shoe covers worn over laboratory-appropriate closed-toe shoes. | Prevents the tracking of contamination outside of the work area. |
Engineering Controls
Engineering controls are the primary method for minimizing exposure and should be used in conjunction with appropriate PPE.
-
Primary Containment: All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood, a Class II Biosafety Cabinet (BSC), or a glove box isolator.
-
Ventilation: The laboratory should have adequate ventilation with single-pass air. Air should not be recirculated.
-
Designated Area: All work with this compound should be performed in a designated area with restricted access. This area should be clearly marked with warning signs.
Operational Plan for Handling this compound
A step-by-step procedure is crucial for ensuring safety during the handling of this compound.
3.1. Preparation and Weighing:
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations of solid this compound within a certified containment device (fume hood, BSC, or isolator).
-
Use a plastic-backed absorbent pad on the work surface to contain any potential spills.
-
When weighing the solid compound, use a dedicated spatula and weighing vessel.
-
Clean all equipment that comes into contact with the compound immediately after use.
3.2. Solution Preparation:
-
Prepare solutions within the containment device.
-
This compound is soluble in DMSO. Add the solvent slowly to the solid to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
3.3. Spill Management:
-
A spill kit specifically for hazardous chemicals must be readily available in the laboratory.
-
In case of a spill, evacuate the immediate area and alert others.
-
Wearing appropriate PPE, cover the spill with absorbent material from the spill kit.
-
Work from the outside of the spill inwards to clean the area.
-
All materials used for cleaning the spill should be disposed of as hazardous waste.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, shoe covers, absorbent pads, weighing paper) must be placed in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Sharps Waste | Contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste. |
All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a research laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
